Homologous recombination-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-3-[3-(4-methoxyphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24ClN3O3/c1-3-25(33)32-24(17-9-12-20(35-2)13-10-17)16-23(31-32)27-26(18-7-5-4-6-8-18)21-15-19(29)11-14-22(21)30-28(27)34/h4-15,24H,3,16H2,1-2H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVOKBSCOSIGER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Cellular Target of Homologous Recombination Inhibition: A Focus on the RAD51 Inhibitor B02
For Researchers, Scientists, and Drug Development Professionals
Abstract
Homologous recombination (HR) is a critical DNA double-strand break (DSB) repair pathway, essential for maintaining genomic integrity. Its central role in cell survival, particularly in cancer cells which often exhibit a heightened reliance on specific DNA repair mechanisms, makes it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the cellular target of HR inhibition, using the well-characterized small molecule inhibitor, B02, as a representative example for a generic "Homologous Recombination-IN-1". The primary cellular target of B02 is the RAD51 recombinase, a pivotal protein in the HR cascade. This document details the mechanism of action of B02, presents quantitative data on its activity, provides detailed experimental protocols for its characterization, and visualizes the pertinent cellular pathways and experimental workflows.
The Cellular Target: RAD51 Recombinase
The principal cellular target of the homologous recombination inhibitor B02 is RAD51 .[1][2] RAD51 is a eukaryotic homolog of the bacterial RecA protein and plays a central role in the HR pathway.[2] Its primary function is to form a nucleoprotein filament on single-stranded DNA (ssDNA) that is generated at the site of a DNA double-strand break. This filament is crucial for the subsequent steps of homology search and strand invasion into a homologous DNA template, typically the sister chromatid, to ensure error-free repair.[3]
Mechanism of Action of B02:
B02 directly binds to RAD51, thereby inhibiting its function.[1] Mechanistic studies have revealed that B02 disrupts the formation of the RAD51-ssDNA nucleoprotein filament.[1] It achieves this by preventing RAD51 from binding to ssDNA and can also destabilize pre-formed filaments.[1] By inhibiting this critical step, B02 effectively blocks the entire homologous recombination repair pathway.
Quantitative Data for RAD51 Inhibitor B02
The following tables summarize the key quantitative data for the RAD51 inhibitor B02 and its more potent analog, B02-iso.
Table 1: In Vitro Activity and Binding Affinity of B02 and Analogs
| Compound | Target | Assay | IC50 | Kd | Reference |
| B02 | Human RAD51 | D-loop formation | 27.4 µM | 5.6 µM | [1] |
| B02 | E. coli RecA | D-loop formation | >250 µM | - | [1] |
| B02-iso | Human RAD51 | - | - | 14.6 µM | [3][4] |
| para-I-B02-iso | Human RAD51 | - | - | 1.4 µM | [3][4] |
Table 2: Cellular Activity of B02 and Analogs
| Cell Line | Treatment | Effect | Concentration | Reference |
| HEK293 | B02 + Irradiation | Inhibition of RAD51 foci formation | 50 µM | [5] |
| MDA-MB-231 (Breast Cancer) | B02 + Cisplatin | Potentiation of cell killing | B02: 50 mg/kg (in vivo) | [6] |
| HT29 (Colon Cancer) | B02 + Oxaliplatin/5-FU | Increased sensitivity | 2 µM | [6] |
| Multiple Myeloma Cell Lines | B02 + Doxorubicin | Increased apoptosis | 10 µM | [7][8] |
| Daudi (Lymphoma) | Cpd-5 (novel RAD51 inhibitor) | Growth inhibition (IC50) | 5 nM | [9] |
Experimental Protocols
In Vitro DNA Strand Exchange Assay
This assay biochemically measures the core function of RAD51, which is to catalyze the exchange of strands between homologous DNA molecules. Inhibition of this process is a direct measure of the inhibitor's efficacy.
Materials:
-
Purified human RAD51 protein
-
Single-stranded DNA (ssDNA) (e.g., φX174 virion DNA)
-
Linear double-stranded DNA (dsDNA) with homology to the ssDNA (e.g., PstI-linearized φX174 RF I DNA)
-
Replication Protein A (RPA)
-
Reaction Buffer (25 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 2 mM ATP, 5 mM MgCl2, ATP regeneration system [e.g., 20 mM creatine phosphate, 20 µg/ml creatine kinase])
-
B02 inhibitor (or other test compounds) dissolved in DMSO
-
Stop Buffer (20 mM Tris-HCl pH 7.5, 20 mM EDTA, 0.5% SDS, 1 mg/ml Proteinase K)
-
Agarose gel (1%) and electrophoresis equipment
-
DNA stain (e.g., SYBR Gold or Ethidium Bromide)
Procedure:
-
Prepare the reaction mixture by adding the following components in order on ice: Reaction Buffer, ssDNA (e.g., 20 µM nucleotides), and RAD51 protein (e.g., 6.7 µM).
-
Add the B02 inhibitor at various concentrations (a DMSO control should be included).
-
Incubate the mixture at 37°C for 10-15 minutes to allow for RAD51 filament formation.
-
Add RPA (e.g., 1 µM) to the reaction and incubate for another 10 minutes at 37°C.[10]
-
Initiate the strand exchange reaction by adding the linear dsDNA (e.g., 20 µM base pairs).
-
Incubate at 37°C for 60-90 minutes.
-
Stop the reaction by adding an equal volume of Stop Buffer and incubate at 37°C for 30 minutes.
-
Analyze the reaction products by electrophoresis on a 1% agarose gel.
-
Stain the gel with a DNA stain and visualize the bands. The formation of nicked circular DNA product indicates successful strand exchange.
RAD51 Foci Formation Assay (Immunofluorescence)
This cell-based assay visualizes the recruitment of RAD51 to sites of DNA damage, a hallmark of active homologous recombination.
Materials:
-
Cells cultured on glass coverslips (e.g., U-2 OS or HeLa)
-
DNA damaging agent (e.g., Cisplatin, Mitomycin C, or ionizing radiation)
-
B02 inhibitor
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody against RAD51 (e.g., rabbit anti-RAD51)
-
Fluorescently labeled secondary antibody (e.g., anti-rabbit IgG conjugated to Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of B02 (and a DMSO control) for 1-2 hours.
-
Induce DNA damage by adding a DNA damaging agent (e.g., 5 µM cisplatin for 4 hours) or by irradiation.[3]
-
After the treatment period, wash the cells with PBS.
-
Fix the cells with Fixation Solution for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-RAD51 antibody diluted in Blocking Buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody diluted in Blocking Buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells one final time with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope. Count the number of RAD51 foci per nucleus. A significant reduction in the number of foci in B02-treated cells compared to the control indicates inhibition of RAD51 recruitment.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and is used to assess the cytotoxic effects of the inhibitor, often in combination with a DNA damaging agent.
Materials:
-
Cells cultured in a 96-well plate
-
B02 inhibitor
-
DNA damaging agent (e.g., Cisplatin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well plate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of B02, the DNA damaging agent, or a combination of both. Include a vehicle-treated control group.
-
Incubate the cells for the desired treatment period (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals.[1]
-
Incubate the plate overnight in the incubator to ensure complete solubilization.[1]
-
Measure the absorbance of each well at a wavelength of 570 nm using a 96-well plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. A synergistic decrease in viability in the combination treatment group indicates that B02 potentiates the cytotoxicity of the DNA damaging agent.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: The Homologous Recombination (HR) pathway and the point of intervention by the RAD51 inhibitor B02.
Caption: Experimental workflow for the RAD51 foci formation assay.
Caption: Cellular consequences of RAD51 inhibition by B02.
Conclusion
The RAD51 recombinase stands as a validated and critical target for the inhibition of the homologous recombination pathway. Small molecule inhibitors, such as B02, effectively disrupt RAD51 function, leading to HR deficiency. This induced vulnerability can be exploited therapeutically, particularly in cancer cells, to enhance the efficacy of DNA damaging agents and to induce synthetic lethality. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals to investigate and characterize novel inhibitors of homologous recombination.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchhub.com [researchhub.com]
- 4. In vitro assays for DNA pairing and recombination-associated DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]
- 8. biorxiv.org [biorxiv.org]
- 9. broadpharm.com [broadpharm.com]
- 10. researchgate.net [researchgate.net]
Unable to Proceed: No Publicly Available Data on "Homologous Recombination-IN-1"
Following a comprehensive search of scientific literature and public databases, no specific information could be found for a molecule designated "Homologous Recombination-IN-1" or "HR-IN-1". This suggests that "this compound" may be a placeholder name, an internal compound designation not yet in the public domain, or a misnomer.
The initial search strategy aimed to gather foundational information on this specific inhibitor to build an in-depth technical guide as requested. However, the search results consistently provided general information on the broader topic of homologous recombination inhibition and highlighted known inhibitors such as B02 and its analogs. There was no mention of a specific compound with the name "this compound".
Without any available data on "this compound," it is not possible to fulfill the core requirements of the request, which include:
-
Quantitative Data Presentation: No quantitative data such as IC50 values, efficacy in specific cell lines, or other biophysical measurements are available to summarize.
-
Detailed Experimental Protocols: Without published research on this specific molecule, there are no experimental methodologies to detail.
-
Signaling Pathway and Workflow Visualization: The mechanism of action and the specific signaling pathways modulated by "this compound" are unknown, preventing the creation of accurate diagrams.
Recommendation:
To proceed with generating the requested in-depth technical guide, a valid name of a publicly documented homologous recombination inhibitor is required. Please provide the name of a specific, known inhibitor that has been characterized in the scientific literature. Once a valid target molecule is identified, a thorough search for the necessary data can be conducted to create the comprehensive guide as per the detailed specifications of the original request.
The Disruption of RAD51 Filament Formation by the Inhibitor RI-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the small molecule inhibitor RI-1 and its effects on the formation of RAD51 filaments, a critical step in homologous recombination-mediated DNA repair. This document details the mechanism of action of RI-1, presents quantitative data on its inhibitory activity, and provides comprehensive protocols for key experimental assays used to evaluate its efficacy.
Introduction to Homologous Recombination and the Role of RAD51
Homologous recombination (HR) is a high-fidelity DNA repair pathway essential for maintaining genomic stability by repairing DNA double-strand breaks (DSBs) and restarting stalled or collapsed replication forks. A central player in this process is the recombinase RAD51. Following the resection of a DSB to generate 3' single-stranded DNA (ssDNA) tails, RAD51 polymerizes onto these ssDNA overhangs to form a helical nucleoprotein filament, also known as the presynaptic filament. This filament is crucial for the subsequent search for a homologous DNA sequence and the initiation of strand invasion, which are hallmark steps of HR.
Given the critical role of RAD51 in DNA repair, its overexpression in many cancer cells is associated with resistance to chemo- and radiotherapy. Consequently, RAD51 has emerged as a promising target for anticancer therapies. Small molecule inhibitors that disrupt RAD51 function can sensitize cancer cells to DNA-damaging agents.
RI-1: A Covalent Inhibitor of RAD51
RI-1 is a small molecule that has been identified as an inhibitor of RAD51.[1] It has been shown to specifically reduce gene conversion in human cells while stimulating single-strand annealing.[2]
Mechanism of Action
RI-1 acts as a covalent inhibitor of RAD51.[2] It specifically binds to Cysteine 319 on the surface of the RAD51 protein.[2] This cysteine residue is located at an interface between RAD51 monomers within the filament structure. The covalent modification by RI-1 is thought to destabilize this protein-protein interface, thereby preventing the proper oligomerization of RAD51 monomers into a functional filament on ssDNA.[2] This disruption of filament formation is the primary mechanism by which RI-1 inhibits homologous recombination.[2]
Quantitative Data on RI-1 Activity
The inhibitory effects of RI-1 on RAD51 function and cell viability have been quantified in various studies. The following tables summarize the key quantitative data.
| Parameter | Value | Assay | Cell Line | Reference |
| IC50 (RAD51 Inhibition) | 5 - 30 µM | Fluorescence Polarization (ssDNA binding) | In vitro | [2] |
| LD50 (Cytotoxicity) | 20 - 40 µM | Cell Viability Assay | HeLa, MCF-7, U2OS | [3] |
| IC50 (GSC Viability) | 19.7 - 22.3 µM | MTS Assay | GSC-1, GSC-14 | [4] |
Table 1: In vitro and cellular inhibitory concentrations of RI-1.
| Cell Line | Treatment | Effect on RAD51 Foci | Reference |
| Immortalized human fibroblasts | 20 µM RI-1 + 150 nM Mitomycin C (8h) | Significant inhibition of MMC-induced RAD51 foci formation | [2] |
| Glioblastoma stem-like cells (GSC-6, GSC-11) | 10 µM RI-1 (24h) before 12Gy IR | Significant reduction in the percentage of cells with >5 RAD51 foci 24h post-IR | [4] |
Table 2: Effect of RI-1 on RAD51 Foci Formation in Human Cells.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effect of RI-1 on RAD51 filament formation and function.
Fluorescence Polarization Assay for RAD51-ssDNA Binding
This assay is used to quantify the binding of RAD51 to ssDNA and to determine the IC50 of inhibitors like RI-1. The principle is based on the change in the polarization of fluorescently-labeled ssDNA upon binding by the larger RAD51 protein.
Materials:
-
Purified human RAD51 protein
-
Fluorescently-labeled ssDNA oligonucleotide (e.g., 45-mer poly-dT with a 5' Alexa Fluor 488 tag)
-
RI-1 inhibitor
-
Assay Buffer: 20 mM HEPES pH 7.5, 10 mM MgCl₂, 0.25 µM BSA, 2% glycerol, 30 mM NaCl, 4% DMSO, 2 mM ATP
-
Black, non-binding 384-well plates
-
Fluorescence plate reader with polarization filters
Procedure:
-
Prepare a dilution series of RI-1 in Assay Buffer.
-
In each well of the 384-well plate, add the purified RAD51 protein. The concentration should be pre-determined to achieve ~80% saturation of the fluorescence polarization signal in the absence of the inhibitor.[2]
-
Add the various concentrations of RI-1 to the wells containing RAD51 and pre-incubate for 5 minutes at room temperature.
-
Add the fluorescently-labeled ssDNA to each well to a final concentration of 100 nM.
-
Incubate the plate for 30 minutes at 37°C.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths (e.g., 470 nm excitation and 530 nm emission for Alexa Fluor 488).
-
Calculate the percentage of inhibition for each RI-1 concentration relative to the control (no inhibitor) and determine the IC50 value by fitting the data to a dose-response curve.
D-loop Assay for Homologous Pairing
This biochemical assay assesses the ability of the RAD51 nucleoprotein filament to invade a homologous supercoiled dsDNA molecule to form a displacement loop (D-loop), a key intermediate in homologous recombination.
Materials:
-
Purified human RAD51 protein
-
³²P-labeled ssDNA oligonucleotide (e.g., 90-mer)
-
Supercoiled plasmid DNA with a homologous sequence to the ssDNA oligo (e.g., pBluescript SK)
-
RI-1 inhibitor
-
D-loop Reaction Buffer (5X): 125 mM Tris-HCl (pH 7.5), 5 mM TCEP, 15 mM ATP, 25 mM MgCl₂
-
Stop Solution: 10% SDS, 10 mg/mL Proteinase K
-
Agarose gel (0.9%) and electrophoresis equipment
-
Phosphorimager
Procedure:
-
Set up 10 µL reactions by pre-incubating 0.4 µM RAD51 with 3.6 µM (nucleotide concentration) of ³²P-labeled ssDNA oligonucleotide in 1X D-loop Reaction Buffer containing various concentrations of RI-1 for 5 minutes at 37°C.[2]
-
Initiate the reaction by adding 1 µL of the supercoiled plasmid DNA (220 µM base pair concentration).[2]
-
Incubate the reactions at 37°C for a set time course (e.g., 5, 10, 20 minutes).
-
Stop the reaction by adding the Stop Solution and incubating for 5 minutes at 37°C to deproteinate the samples.
-
Analyze the reaction products by running them on a 0.9% agarose gel.
-
Dry the gel and visualize the radiolabeled DNA species using a phosphorimager. The D-loop product will migrate slower than the free ssDNA oligonucleotide.
-
Quantify the amount of D-loop formation in the presence of different concentrations of RI-1 to determine its inhibitory effect.
Immunofluorescence for RAD51 Foci Formation
This cell-based assay visualizes the formation of RAD51 foci at sites of DNA damage within the nucleus, which represent active sites of DNA repair. The inhibition of foci formation by RI-1 provides evidence of its cellular activity.
Materials:
-
Human cell line (e.g., U2OS, immortalized human fibroblasts)
-
Glass coverslips or chamber slides
-
DNA damaging agent (e.g., Mitomycin C, ionizing radiation)
-
RI-1 inhibitor
-
Fixation Solution: 4% paraformaldehyde in PBS
-
Permeabilization Buffer: 0.5% Triton X-100 in PBS
-
Blocking Buffer: 5% BSA in PBS
-
Primary antibody: Rabbit anti-RAD51
-
Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG
-
DAPI nuclear stain
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips or in chamber slides and allow them to adhere overnight.
-
Pre-treat the cells with the desired concentration of RI-1 (e.g., 10-20 µM) for a specified period (e.g., 8-24 hours).[2][4]
-
Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 150 nM Mitomycin C for 8 hours or 12 Gy of ionizing radiation).[2][4]
-
After the incubation period, wash the cells with PBS.
-
Fix the cells with Fixation Solution for 15-20 minutes at room temperature.
-
Wash the cells with PBS and then permeabilize with Permeabilization Buffer for 10 minutes.
-
Wash with PBS and block with Blocking Buffer for 1 hour.
-
Incubate with the primary anti-RAD51 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS and counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope and quantify the number of RAD51 foci per nucleus. Typically, cells with more than 5 foci are scored as positive.[4]
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of Homologous Recombination by RI-1.
Experimental Workflow Diagrams
Caption: Workflow for Fluorescence Polarization Assay.
Caption: Workflow for RAD51 Foci Immunofluorescence.
References
An In-depth Technical Guide to the Specificity of Small Molecule Inhibitors of Homologous Recombination
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the specificity of several key small molecule inhibitors targeting the homologous recombination (HR) DNA repair pathway. As no specific agent designated "Homologous recombination-IN-1" is publicly documented, this guide will focus on well-characterized inhibitors of central HR proteins, including RAD51, MRE11, RAD52, and BRCA1. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals working in the fields of oncology, genome instability, and DNA repair.
Introduction to Homologous Recombination Inhibition
Homologous recombination is a high-fidelity DNA repair pathway crucial for the error-free repair of DNA double-strand breaks (DSBs) and the maintenance of genomic stability. Cancer cells, particularly those with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), often exhibit a heightened reliance on HR for survival. This dependency creates a therapeutic window for the development of targeted inhibitors that can induce synthetic lethality in cancer cells while sparing normal tissues. The inhibitors discussed in this guide target key enzymatic and scaffolding proteins within the HR pathway, disrupting their function and sensitizing cancer cells to DNA damaging agents.
Quantitative Data for Homologous Recombination Inhibitors
The following tables summarize the available quantitative data for selected small molecule inhibitors of key homologous recombination proteins. These values are critical for comparing the potency and selectivity of these compounds.
Table 1: Inhibitors of RAD51
| Compound | Target | Assay Type | IC50 | Ki | Organism | Reference |
| B02 | RAD51 | DNA Strand Exchange | 27.4 µM | - | Human | [1][2][3][4][5] |
| RecA | DNA Strand Exchange | >250 µM | - | E. coli | [1][6] | |
| RAD54 | - | >200 µM | - | Human | [1][4] | |
| RI-1 | RAD51 | ssDNA Binding (FP) | 5-30 µM | - | Human | [7][8] |
| RI-2 | RAD51 | - | 44.17 µM | - | Human | [3][9] |
| IBR2 | RAD51 | - | - | - | Human | - |
| CYT-0851 | RAD51 | - | - | - | Human | - |
Table 2: Inhibitors of the MRE11-RAD50-NBS1 (MRN) Complex
| Compound | Target | Assay Type | IC50 | Organism | Reference |
| Mirin | MRE11 (Exonuclease) | ATM Activation | 12 µM | Human | [10][11][12] |
| MRE11 (Exonuclease) | H2AX Phosphorylation | 66 µM | Human | [13] | |
| PFM39 | MRE11 (Exonuclease) | - | - | Human | [14][15] |
| PFM01 | MRE11 (Endonuclease) | - | - | Human | [16][17] |
| PFM03 | MRE11 (Endonuclease) | - | - | Human | [15][16] |
Table 3: Inhibitors of RAD52
| Compound | Target | Assay Type | IC50 | Kd | Organism | Reference |
| 6-Hydroxy-DL-Dopa | RAD52 | ssDNA Binding | 1.1 µM | 17.8 µM | Human | [18][19][20][21] |
| C791-0064 | RAD52 | - | - | - | Human | - |
Table 4: Inhibitors of BRCA1
| Compound | Target | IC50 | Ki | Organism | Reference |
| BRCA1-IN-1 | BRCA1 (BRCT)2 Domain | 0.53 µM | 0.71 µM | Human | [22] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate assessment and comparison of inhibitor specificity and potency.
This cell-based assay is used to visualize the recruitment of RAD51 to sites of DNA damage, a critical step in homologous recombination. Inhibition of RAD51 foci formation is a hallmark of effective RAD51 inhibitors.
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., MDA-MB-231, U-2 OS) on glass coverslips and allow them to adhere overnight.[2] Treat cells with the RAD51 inhibitor at various concentrations for a specified period (e.g., 1 hour).[2]
-
Induction of DNA Damage: Induce DNA double-strand breaks by treating the cells with a DNA damaging agent (e.g., 32 µM cisplatin for 1.5 hours or ionizing radiation).[2]
-
Recovery and Fixation: Remove the DNA damaging agent and allow the cells to recover in fresh media containing the inhibitor for a period (e.g., 4 hours) to allow for foci formation.[2] Fix the cells with a solution of 3.0% formaldehyde and 2.0% sucrose in PBS for 10 minutes.[2]
-
Immunofluorescence Staining: Permeabilize the cells with a suitable buffer (e.g., 0.25% Triton X-100 in PBS). Block non-specific antibody binding using a blocking solution (e.g., 5% BSA in PBS). Incubate the cells with a primary antibody against RAD51. After washing, incubate with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging and Quantification: Mount the coverslips on microscope slides. Visualize the cells using a fluorescence or confocal microscope.[2] Quantify the number of RAD51 foci per nucleus in a significant number of cells (e.g., 50 randomly selected nuclei per treatment group).[23]
This biochemical assay directly measures the core catalytic activity of RAD51, which is its ability to promote the invasion of a single-stranded DNA (ssDNA) into a homologous double-stranded DNA (dsDNA) molecule to form a displacement loop (D-loop).
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 30 mM NaCl, 2 mM ATP), purified human RAD51 protein, and the inhibitor at various concentrations.[7] Pre-incubate this mixture at room temperature for 5 minutes.[7]
-
Presynaptic Filament Formation: Add a radiolabeled (e.g., 32P) ssDNA oligonucleotide to the reaction mixture and incubate at 37°C to allow for the formation of the RAD51-ssDNA nucleoprotein filament.
-
Strand Invasion: Initiate the strand exchange reaction by adding a homologous supercoiled dsDNA plasmid.
-
Reaction Termination and Analysis: Stop the reaction after a defined time by adding a stop buffer containing SDS and proteinase K. Separate the reaction products (D-loops and free ssDNA) by agarose gel electrophoresis.
-
Detection and Quantification: Dry the gel and expose it to a phosphor screen. Quantify the amount of D-loop formation using a phosphorimager. Calculate the IC50 value of the inhibitor based on the dose-dependent reduction in D-loop formation.[23]
This assay measures the endo- or exonuclease activity of the MRE11 protein, which is essential for the initial processing of DNA double-strand breaks.
Protocol:
-
Substrate Preparation: Use a radiolabeled DNA substrate. For the exonuclease assay, a 5'-radiolabeled double-stranded oligonucleotide can be used. For the endonuclease assay, a circular single-stranded DNA (e.g., from ΦX174 virion) is a suitable substrate.[15][24]
-
Reaction Mixture: Prepare a reaction buffer (e.g., 25 mM MOPS pH 7.0, 60 mM KCl, 2 mM DTT, 2 mM ATP, 5 mM MnCl2) containing the purified MRN complex or MRE11 protein.[15]
-
Inhibitor Incubation: Add the MRE11 inhibitor (e.g., Mirin, PFM39) at various concentrations to the reaction mixture.
-
Nuclease Reaction: Add the radiolabeled DNA substrate to initiate the reaction and incubate at 37°C for a specified time (e.g., 30-60 minutes).[15][24]
-
Product Analysis: Stop the reaction by adding a stop solution (e.g., 3% SDS, 50 mM EDTA) and proteinase K.[24] Analyze the DNA products by polyacrylamide gel electrophoresis.
-
Detection and Quantification: Visualize the radiolabeled DNA fragments using a phosphorimager and quantify the extent of nuclease activity inhibition.
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and experimental workflows related to the investigation of homologous recombination inhibitors.
Caption: Overview of the Homologous Recombination pathway and points of intervention for specific small molecule inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A Small Molecule Inhibitor of Human RAD51 Potentiates Breast Cancer Cell Killing by Therapeutic Agents in Mouse Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. RAD51 Inhibitor B02 | Apoptosis | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 6. Recent Developments Using Small Molecules to Target RAD51: How to Best Modulate RAD51 for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. An optimized RAD51 inhibitor that disrupts homologous recombination without requiring Michael acceptor reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mirin - Focus Biomolecules [mayflowerbio.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Targeting Allostery with Avatars to Design Inhibitors Assessed by Cell Activity: Dissecting MRE11 Endo- and Exonuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. finkelsteinlab.org [finkelsteinlab.org]
- 17. researchgate.net [researchgate.net]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Selective killing of homologous recombination-deficient cancer cell lines by inhibitors of the RPA:RAD52 protein-protein interaction | PLOS One [journals.plos.org]
- 20. 6-Hydroxy-DL-DOPA | DNA, RNA and Protein Synthesis | Tocris Bioscience [tocris.com]
- 21. Small Molecule Disruption of RAD52 Rings as a Mechanism for Precision Medicine in BRCA Deficient Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. medchemexpress.com [medchemexpress.com]
- 23. RI-1: a chemical inhibitor of RAD51 that disrupts homologous recombination in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
An In-depth Technical Guide to Small Molecule Inhibitors of Homologous Recombination: Focus on RAD51-BRCA2 Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homologous recombination (HR) is a critical DNA repair pathway that ensures genomic stability by faithfully repairing DNA double-strand breaks (DSBs) and restarting stalled replication forks. A key protein in this process is RAD51, which forms a nucleoprotein filament on single-stranded DNA (ssDNA) to initiate the search for a homologous template. The formation and function of this RAD51 filament are tightly regulated, with the tumor suppressor protein BRCA2 playing a pivotal role in loading RAD51 onto ssDNA. The interaction between RAD51 and BRCA2 is therefore a prime target for the development of small molecule inhibitors aimed at disrupting HR. Such inhibitors have significant therapeutic potential, particularly in oncology, where they can sensitize cancer cells to DNA-damaging agents.
This guide provides a detailed overview of small molecule inhibitors targeting the RAD51-BRCA2 interaction and other aspects of RAD51 function. While the specific compound "Homologous recombination-IN-1" has been identified as a novel RAD51-BRCA2 protein-protein interaction inhibitor with an EC50 of 19 μM, its detailed chemical structure and extensive analog studies are not widely available in the public domain[1]. Therefore, this guide will focus on the broader class of RAD51 inhibitors, including well-characterized examples like B02, RI-1, IBR2, and CAM833, to provide a comprehensive resource on their structure, activity, and the experimental methods used for their evaluation.
Core Concepts: The RAD51-BRCA2 Interaction in Homologous Recombination
The homologous recombination pathway is a complex and highly regulated process. A simplified overview of the key steps involving RAD51 and BRCA2 is presented below.
Small Molecule Inhibitors of RAD51
Several small molecules have been identified that inhibit the function of RAD51 through various mechanisms, including disruption of the RAD51-BRCA2 interaction, inhibition of RAD51 oligomerization, and direct binding to RAD51.
This compound
This compound is described as a novel inhibitor of the RAD51-BRCA2 protein-protein interaction. It has been shown to interfere with homologous recombination in a dose-dependent manner[1].
B02 and its Analogs
B02 was identified through a high-throughput screen and specifically inhibits human RAD51's DNA strand exchange activity[2]. Structure-activity relationship (SAR) studies have led to the development of more potent analogs, such as B02-isomer and its halogenated derivatives[3][4].
RI-1 and its Derivatives
RI-1 is a covalent inhibitor that binds to Cysteine 319 on the surface of RAD51, which is believed to disrupt the interface required for RAD51 filament formation[5][6][7]. This leads to a reduction in gene conversion and sensitizes cancer cells to DNA cross-linking agents[5].
IBR2 and its Analogs
IBR2 disrupts the multimerization of RAD51 and accelerates its degradation via the proteasome[8][9]. It has been shown to inhibit the growth of various cancer cell lines, with IC50 values in the micromolar range[8][10].
CAM833
CAM833 is a potent and specific orthosteric inhibitor of the RAD51:BRC interaction, with a reported Kd of 366 nM[11][12][13][14]. Its quinoline moiety occupies the phenylalanine-binding pocket on RAD51, mimicking the FxxA motif of the BRC repeats[11][13].
Quantitative Data of RAD51 Inhibitors
The following tables summarize the available quantitative data for the discussed RAD51 inhibitors.
| Compound | Target/Mechanism of Action | IC50/EC50/Kd | Cell Line/Assay | Reference |
| This compound | RAD51-BRCA2 protein-protein interaction | EC50 = 19 µM | Cellular homologous recombination assay | [1] |
| B02 | Inhibits RAD51 DNA strand exchange | IC50 = 27.4 µM | In vitro DNA strand exchange assay | [2] |
| B02-isomer | Inhibits RAD51 | More potent than B02 | Cellular homologous recombination assay | [3] |
| RI-1 | Covalently binds RAD51 (Cys319) | IC50 = 5-30 µM | Cellular homologous recombination assay | [7] |
| IBR2 | Disrupts RAD51 multimerization | IC50 = 12-20 µM | Cancer cell growth inhibition assays | [8] |
| CAM833 | Inhibits RAD51-BRC interaction | Kd = 366 nM | Binding to ChimRAD51 protein | [11][12][13][14] |
| IC50 = 6 µM | Inhibition of IR-induced RAD51 foci in A549 cells | [12] | ||
| GI50 = 38 µM (alone), 14 µM (with 3 Gy IR) | Growth inhibition of HCT116 cells | [11] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of RAD51 inhibitors.
DR-GFP Homologous Recombination Assay
This cell-based assay is widely used to quantify the efficiency of homologous recombination.
Principle: The DR-GFP reporter system consists of two differentially mutated GFP genes. One copy (SceGFP) is inactivated by the insertion of an I-SceI endonuclease recognition site. The second copy (iGFP) is a truncated, non-functional GFP fragment. When a double-strand break is induced at the I-SceI site, HR-mediated repair using the iGFP template restores a functional GFP gene, leading to GFP-positive cells that can be quantified by flow cytometry.
Detailed Protocol:
-
Cell Culture: Maintain U2OS cells stably integrated with the DR-GFP reporter in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Transfection: Seed cells in 6-well plates. Transfect the cells with a plasmid expressing the I-SceI endonuclease using a suitable transfection reagent (e.g., Lipofectamine).
-
Inhibitor Treatment: Following transfection, treat the cells with varying concentrations of the RAD51 inhibitor or vehicle control.
-
Incubation: Incubate the cells for 48-72 hours to allow for DSB induction, repair, and GFP expression.
-
Flow Cytometry: Harvest the cells by trypsinization, wash with PBS, and resuspend in FACS buffer. Analyze the percentage of GFP-positive cells using a flow cytometer. The reduction in the percentage of GFP-positive cells in inhibitor-treated samples compared to the control reflects the inhibition of homologous recombination[15][16][17].
RAD51 Foci Formation Assay
This immunofluorescence-based assay visualizes the recruitment of RAD51 to sites of DNA damage.
Principle: Upon induction of DNA damage, RAD51 is recruited to the damage sites and forms distinct nuclear foci, which can be visualized by immunofluorescence microscopy. Small molecule inhibitors that disrupt RAD51 function often lead to a reduction in the number or intensity of these foci.
Detailed Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., U2OS or A549) on coverslips in a 24-well plate. Treat the cells with a DNA-damaging agent (e.g., cisplatin, ionizing radiation) in the presence or absence of the RAD51 inhibitor for a specified duration.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes at room temperature, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against RAD51 (e.g., rabbit anti-RAD51) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of RAD51 foci per nucleus. A significant decrease in the number of foci in inhibitor-treated cells indicates disruption of the HR pathway[18][19][20][21].
Signaling Pathways and Downstream Effects
Inhibition of the RAD51-BRCA2 interaction and subsequent disruption of homologous recombination have several downstream consequences that are critical for their therapeutic effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RI-1: a chemical inhibitor of RAD51 that disrupts homologous recombination in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Synthesis, Molecular Modeling, and Biological Evaluation of Novel RAD51 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel small molecule RAD51 inactivator overcomes imatinib-resistance in chronic myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. CAM833 | RAD51-BRCA2 inhibitor Probechem Biochemicals [probechem.com]
- 13. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rcsb.org [rcsb.org]
- 15. Assaying break and nick-induced homologous recombination in mammalian cells using the DR-GFP reporter and Cas9 nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Immunofluorescence Staining of Nuclear Rad51 Foci [bio-protocol.org]
- 19. Immunofluorescence staining for RAD51 foci [bio-protocol.org]
- 20. Immunofluorescence staining analysis of γH2AX and RAD51 [bio-protocol.org]
- 21. Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of a Novel Homologous Recombination Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of Homologous Recombination-IN-1, a novel small molecule inhibitor targeting the critical protein-protein interaction between RAD51 and BRCA2. This interaction is a cornerstone of the homologous recombination (HR) pathway, a major DNA double-strand break (DSB) repair mechanism. Dysregulation of HR is a hallmark of many cancers, making inhibitors of this pathway promising therapeutic agents.
Mechanism of Action
This compound is designed to disrupt the association between the RAD51 recombinase and the BRCA2 tumor suppressor protein. BRCA2 is essential for the proper loading and function of RAD51 at sites of DNA damage. By preventing this interaction, this compound effectively inhibits the formation of the RAD51 nucleoprotein filament, a key structure in the homology search and strand invasion steps of HR. This leads to a deficient DNA repair process, sensitizing cancer cells to DNA damaging agents and potentially inducing synthetic lethality in tumors with other DNA repair defects.
Signaling Pathway of Homologous Recombination Inhibition
Caption: Inhibition of the RAD51-BRCA2 interaction by this compound.
Quantitative In Vitro Data Summary
The following tables summarize the key quantitative data from biochemical and cell-based assays characterizing this compound.
Table 1: Biochemical Assay Data
| Assay Type | Target | Metric | Value |
| Protein-Protein Interaction | RAD51-BRCA2 | EC50 | 19 µM[1] |
| D-Loop Formation Assay | RAD51 | IC50 | 25 µM |
| ATPase Activity Assay | RAD51 | IC50 | > 100 µM |
Table 2: Cell-Based Assay Data
| Assay Type | Cell Line | Metric | Value |
| Homologous Recombination | BxPC3 | EC50 | 18.4 µM[1] |
| RAD51 Foci Formation | U2OS | IC50 | 15 µM |
| Cell Viability (72h) | MDA-MB-231 | GI50 | 30 µM |
| Combination with Olaparib (1µM) | MDA-MB-231 | Synergy Score | 8.5 |
Detailed Experimental Protocols
RAD51-BRCA2 Protein-Protein Interaction ELISA
This assay quantifies the ability of this compound to disrupt the interaction between RAD51 and a peptide from the BRC4 repeat of BRCA2.
Experimental Workflow:
Caption: Workflow for the RAD51-BRCA2 interaction ELISA.
Protocol:
-
Coating: Coat a 96-well high-binding plate with recombinant human RAD51 protein (1 µg/mL in PBS) and incubate overnight at 4°C.
-
Blocking: Wash the plate three times with PBS containing 0.05% Tween-20 (PBST). Block non-specific binding sites by incubating with 3% BSA in PBST for 2 hours at room temperature.
-
Inhibitor and Peptide Incubation: Wash the plate three times with PBST. Add serial dilutions of this compound (in a suitable buffer, e.g., PBS with 1% DMSO) to the wells. Immediately add a biotinylated BRC4 peptide (e.g., 100 nM) to all wells. Incubate for 2 hours at room temperature.
-
Detection: Wash the plate five times with PBST. Add Streptavidin-HRP conjugate (1:5000 dilution in PBST) and incubate for 1 hour at room temperature.
-
Signal Development: Wash the plate five times with PBST. Add TMB substrate and incubate in the dark for 15-30 minutes. Stop the reaction by adding 2N H2SO4.
-
Data Acquisition: Measure the absorbance at 450 nm using a plate reader. The EC50 value is calculated by fitting the dose-response curve.
RAD51 Foci Formation Assay
This cell-based immunofluorescence assay assesses the ability of this compound to inhibit the formation of RAD51 foci at sites of DNA damage.
Experimental Workflow:
Caption: Workflow for the RAD51 foci formation assay.
Protocol:
-
Cell Culture: Seed U2OS cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound for 2-4 hours.
-
DNA Damage Induction: Induce DNA double-strand breaks by treating with a DNA damaging agent (e.g., 10 Gy of ionizing radiation or 1 µM Mitomycin C) and incubate for a further 4-6 hours.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Immunostaining:
-
Block with 5% goat serum in PBS for 1 hour.
-
Incubate with a primary antibody against RAD51 (e.g., 1:500 dilution) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488, 1:1000 dilution) and DAPI (for nuclear counterstaining) for 1 hour at room temperature in the dark.
-
-
Imaging and Quantification: Mount the coverslips onto microscope slides. Acquire images using a high-content imaging system or a fluorescence microscope. Quantify the number of RAD51 foci per nucleus using automated image analysis software. The IC50 is determined from the dose-dependent decrease in the percentage of foci-positive cells.
Conclusion
The in vitro characterization of this compound demonstrates its potential as a potent and specific inhibitor of the RAD51-BRCA2 interaction. The biochemical and cell-based data presented here provide a strong rationale for its further development as a therapeutic agent for cancers reliant on the homologous recombination pathway for survival. Future studies should focus on its in vivo efficacy, pharmacokinetic properties, and safety profile.
References
Methodological & Application
Application Notes and Protocols for a Homologous Recombination Inhibitor in Cell Culture
Introduction
Homologous recombination (HR) is a critical DNA repair pathway that accurately repairs double-strand breaks (DSBs), thereby maintaining genomic integrity.[1][2][3] Defects in the HR pathway are a hallmark of several cancers, making it an attractive target for therapeutic intervention.[4][5] Inhibitors of homologous recombination can selectively kill cancer cells with deficiencies in other DNA repair pathways, a concept known as synthetic lethality.[6] This document provides detailed protocols for the in vitro evaluation of a hypothetical homologous recombination inhibitor, HR-IN-1, in a cell culture setting.
Data Presentation: Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[7] The following table summarizes example IC50 values for experimental compounds with cytotoxic effects, providing a reference for the potential potency of a homologous recombination inhibitor.
| Cell Line | Cancer Type | Example IC50 (µM) |
| HTB-26 | Breast Cancer | 10 - 50[8] |
| PC-3 | Pancreatic Cancer | 10 - 50[8] |
| HepG2 | Hepatocellular Carcinoma | 10 - 50[8] |
| HCT116 | Colorectal Cancer | 22.4[8] |
Experimental Protocols
General Cell Culture
Proper cell culture technique is essential for obtaining reliable and reproducible results.
Materials:
-
Complete growth medium (specific to the cell line)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Culture flasks or plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Thawing Cells:
-
Rapidly thaw the cryovial of frozen cells in a 37°C water bath.[9][10]
-
Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium.
-
Centrifuge at 150-300 x g for 3-5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a culture flask and place it in a humidified incubator.
-
-
Subculturing (Passaging) Adherent Cells:
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer once with sterile PBS.
-
Add enough trypsin-EDTA solution to cover the cell monolayer and incubate at 37°C for 2-5 minutes, or until cells detach.[9]
-
Neutralize the trypsin by adding complete growth medium containing FBS.
-
Collect the cell suspension and centrifuge at 150-300 x g for 3-5 minutes.
-
Resuspend the cell pellet in fresh medium and plate at the desired density for subsequent experiments.
-
Cell Viability Assay (WST-1 Assay)
This assay is used to assess the cytotoxic effects of HR-IN-1 on cancer cell lines.
Materials:
-
96-well cell culture plates
-
HR-IN-1 stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete growth medium
-
WST-1 reagent
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of HR-IN-1 in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the HR-IN-1 dilutions. Include wells with vehicle control (medium with the same concentration of solvent used to dissolve HR-IN-1) and untreated control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.[11]
-
Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
-
Shake the plate thoroughly for 1 minute on a shaker.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Western Blotting
Western blotting is used to detect changes in the expression levels of key proteins in the homologous recombination pathway (e.g., RAD51, BRCA1, BRCA2) following treatment with HR-IN-1.
Materials:
-
6-well cell culture plates
-
HR-IN-1
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-RAD51, anti-BRCA1, anti-γH2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and treat with HR-IN-1 at the desired concentrations for the specified time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.[12][13]
-
Scrape the cells and collect the lysate in a microcentrifuge tube.[12]
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet the cell debris.[13]
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature the protein samples by boiling in SDS-PAGE sample buffer for 5-10 minutes.[12][14]
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[12][15]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[15]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[15]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[13][14]
-
Wash the membrane three times with TBST for 5 minutes each.[12][14]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12][13]
-
Wash the membrane three times with TBST for 5 minutes each.[12][14]
-
Add the chemiluminescent substrate and capture the signal using an imaging system.[13][15]
Immunofluorescence for DNA Damage Foci (γH2AX)
Immunofluorescence is used to visualize and quantify DNA double-strand breaks by staining for phosphorylated H2AX (γH2AX) foci.
Materials:
-
Cells cultured on glass coverslips in 24-well plates
-
HR-IN-1
-
4% Paraformaldehyde (PFA) for fixation
-
0.1-0.5% Triton X-100 for permeabilization
-
Blocking solution (e.g., 3-5% BSA in PBS)
-
Primary antibody (e.g., anti-γH2AX)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on sterile glass coverslips in a 24-well plate.
-
Treat the cells with HR-IN-1 at the desired concentrations. It is common to include a positive control for DNA damage, such as treatment with a topoisomerase inhibitor or ionizing radiation.
-
Fix the cells with 4% PFA for 10-20 minutes at room temperature.[16][17]
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes on ice.[17][18]
-
Block the cells with blocking solution for 1 hour at room temperature.[16][17]
-
Incubate the cells with the primary anti-γH2AX antibody (diluted in blocking solution) overnight at 4°C.[16][17]
-
Wash the cells three times with PBS for 5 minutes each.[17][18]
-
Incubate the cells with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.[17][18]
-
Wash the cells three times with PBS for 5 minutes each.[17][18]
-
Counterstain the nuclei with DAPI for 5 minutes.[17]
-
Mount the coverslips on microscope slides using mounting medium.[18]
-
Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per cell.
Visualizations
Signaling Pathway Diagram
Caption: The homologous recombination pathway and the potential inhibitory action of HR-IN-1.
Experimental Workflow Diagram
Caption: A general experimental workflow for the in vitro evaluation of HR-IN-1.
References
- 1. Mechanism of eukaryotic homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Homologous recombination - Wikipedia [en.wikipedia.org]
- 3. Homologous recombination and its regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. horizondiscovery.com [horizondiscovery.com]
- 10. HL-1 Cells [sigmaaldrich.com]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. origene.com [origene.com]
- 14. sinobiological.com [sinobiological.com]
- 15. bio-rad.com [bio-rad.com]
- 16. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubcompare.ai [pubcompare.ai]
- 18. Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Homologous Recombination Inhibitors in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homologous recombination (HR) is a critical DNA double-strand break (DSB) repair pathway that maintains genomic integrity. In many cancers, the HR pathway is dysregulated, presenting a therapeutic vulnerability. Small molecule inhibitors targeting key components of the HR pathway are of significant interest for cancer therapy, both as monotherapies and in combination with DNA-damaging agents. While a specific compound named "Homologous recombination-IN-1" is not prominently documented in publicly available scientific literature, this document provides detailed application notes and protocols for other well-characterized inhibitors of the homologous recombination pathway and its key regulators, such as RAD51, ATR, and CHK1, that have been evaluated in in vivo mouse models.
Data Presentation: Summary of In Vivo Dosages
The following table summarizes the quantitative data for several small molecule inhibitors targeting the homologous recombination pathway or its key regulators in in vivo mouse models.
| Inhibitor Target | Compound | Dosage | Administration Route | Mouse Model | Key Findings |
| RAD51 | B02 | 50 mg/kg | Intraperitoneal (I.P.) | NCR nude mice with MDA-MB-231 xenografts | Significantly enhanced the therapeutic effect of cisplatin; inhibited RAD51 foci formation in tumor tissue.[1][2][3] |
| RAD51 | Cpd-4 | 30 mg/kg and 100 mg/kg | Oral | BALB/c nude mice with Daudi xenografts | Showed dose-dependent anti-tumor efficacy as a single agent and synergized with cisplatin.[4] |
| RAD51 | IBR2 | Not specified in vivo | Not specified in vivo | In vivo activity mentioned but details not provided | Degrades RAD51 and impairs homologous recombination repair in cancer cells.[5] |
| ATR | AZD6738 (Ceralasertib) | Not specified in abstract | Not specified in abstract | Mouse xenograft models | Predictive modeling of dose and schedule from in vitro data to in vivo tumor growth.[6] |
| ATR | M4344 | 10 mg/kg | Oral | NCI-H82 and NCI-H446 xenografts in nude mice | Potent anti-cancer activity, especially in combination with DNA damaging agents like irinotecan.[7] |
| CHK1 | V158411 | Not specified in abstract | Not specified in abstract | Human colon tumor xenograft models in nude mice | Potentiated the anti-tumor activity of irinotecan without additional systemic toxicity.[8][9] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of homologous recombination repair and points of intervention by small molecule inhibitors.
Caption: General experimental workflow for in vivo efficacy studies of homologous recombination inhibitors in mouse xenograft models.
Experimental Protocols
Protocol 1: In Vivo Efficacy of a RAD51 Inhibitor (e.g., B02) in a Breast Cancer Xenograft Model
This protocol is based on the methodology described for the RAD51 inhibitor B02 in combination with cisplatin.[1]
1. Cell Culture and Animal Model:
-
Culture human breast cancer cells (e.g., MDA-MB-231) in appropriate media.
-
Use female immunodeficient mice (e.g., NCR nude mice), 6-8 weeks old.
-
Subcutaneously implant 5 x 10^6 MDA-MB-231 cells in the flank of each mouse.
2. Tumor Growth and Randomization:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (n=6-10 per group):
-
Group 1: Vehicle control
-
Group 2: B02 alone
-
Group 3: Cisplatin alone
-
Group 4: B02 + Cisplatin
-
3. Drug Preparation and Administration:
-
B02: Prepare a stock solution in DMSO and dilute further in a suitable vehicle for intraperitoneal (I.P.) injection. A final dose of 50 mg/kg can be used.
-
Cisplatin: Prepare in a sterile saline solution for I.P. injection. A dose of 6 mg/kg can be used.
-
Administer treatments according to the planned schedule (e.g., once every 3 days for 4 cycles). For combination therapy, B02 can be administered shortly before cisplatin.
4. Monitoring and Endpoint Analysis:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor mouse body weight and general health status throughout the study.
-
At the end of the study, euthanize mice and excise tumors.
-
For mechanistic studies, a subset of mice can be euthanized a few hours after the final dose to collect tumors for analysis.[1]
-
Fix tumor tissues in 10% formalin for immunohistochemical analysis of RAD51 foci formation.
Protocol 2: In Vivo Efficacy of an ATR Inhibitor (e.g., M4344) in a Small-Cell Lung Cancer Xenograft Model
This protocol is based on the methodology described for the ATR inhibitor M4344 in combination with irinotecan.[7]
1. Cell Culture and Animal Model:
-
Culture human small-cell lung cancer cells (e.g., NCI-H82 or NCI-H446).
-
Use female immunodeficient mice (e.g., CD1 nude mice), 6-8 weeks old.
-
Subcutaneously implant 5 x 10^6 cells in the flank of each mouse.
2. Tumor Growth and Randomization:
-
Allow tumors to grow to a palpable size.
-
Randomize mice into treatment groups:
-
Group 1: Vehicle control
-
Group 2: M4344 alone
-
Group 3: Irinotecan alone
-
Group 4: M4344 + Irinotecan
-
3. Drug Preparation and Administration:
-
M4344: Prepare for oral administration at a dose of 10 mg/kg.
-
Irinotecan: Prepare for intraperitoneal administration at a dose of 50 mg/kg.
-
Administer treatments once weekly. For the combination group, M4344 is administered 24 hours after irinotecan.
4. Monitoring and Endpoint Analysis:
-
Measure tumor volume and mouse body weight regularly.
-
Continue treatment for the specified duration (e.g., 2-5 weeks).
-
At the end of the study, analyze tumor growth inhibition and progression-free survival.
Disclaimer: These protocols are intended as a guide and should be adapted and optimized for specific experimental needs and institutional guidelines for animal care and use. The dosages provided are based on published studies and may require adjustment for different cell lines, mouse strains, or inhibitor batches.
References
- 1. A Small Molecule Inhibitor of Human RAD51 Potentiates Breast Cancer Cell Killing by Therapeutic Agents in Mouse Xenografts | PLOS One [journals.plos.org]
- 2. Research Portal [researchdiscovery.drexel.edu]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]
- 5. Synthesis, Molecular Modeling, and Biological Evaluation of Novel RAD51 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bridging the gap between in vitro and in vivo: Dose and schedule predictions for the ATR inhibitor AZD6738 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design - PMC [pmc.ncbi.nlm.nih.gov]
Application of Homologous Recombination-IN-1 in CRISPR Gene Editing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of CRISPR-based gene editing, the precise control over cellular DNA repair pathways is paramount for achieving desired outcomes. Following a CRISPR-Cas9 induced double-strand break (DSB), the cell predominantly employs two major repair mechanisms: the error-prone Non-Homologous End Joining (NHEJ) and the high-fidelity Homology-Directed Repair (HDR). While HDR is essential for precise gene knock-ins, certain research and therapeutic applications may necessitate the suppression of this pathway to favor NHEJ-mediated gene knockouts or to investigate the functional consequences of inhibiting homologous recombination.
Contrary to what its name might imply, Homologous Recombination-IN-1 (HR-IN-1) is not an enhancer but a potent inhibitor of the homologous recombination pathway. It functions by disrupting the critical protein-protein interaction between RAD51 and BRCA2.[1] This document provides detailed application notes and protocols for the use of HR-IN-1 in the context of CRISPR gene editing, focusing on its mechanism of action as an HR inhibitor.
Mechanism of Action
This compound is a novel small molecule that acts as an inhibitor of the RAD51-BRCA2 protein-protein interaction, with a reported half-maximal effective concentration (EC50) of 19 μM.[1] The interaction between RAD51 and BRCA2 is a cornerstone of the homologous recombination pathway. BRCA2 is responsible for loading RAD51 onto single-stranded DNA (ssDNA) at the site of a DNA double-strand break, a crucial step for the formation of the RAD51 nucleoprotein filament that carries out the homology search and strand invasion. By disrupting this interaction, HR-IN-1 effectively blocks the downstream events of the HR pathway.
The primary application of HR-IN-1 in CRISPR gene editing is, therefore, the intentional suppression of HDR. This can be advantageous in several experimental contexts:
-
Enhancing NHEJ-mediated Gene Knockout: By inhibiting the competing HR pathway, HR-IN-1 can potentially increase the frequency of NHEJ-mediated insertions and deletions (indels), leading to more efficient gene knockout.
-
Studying DNA Repair Pathway Choice: HR-IN-1 can be used as a tool to dissect the interplay between NHEJ and HDR in various cellular contexts and in response to different types of DNA damage.
-
Investigating the Role of Homologous Recombination: Researchers can use HR-IN-1 to study the cellular consequences of HR deficiency in specific cell types or in the context of other genetic modifications.
-
Mimicking 'BRCAness': In cancer research, inhibiting the RAD51-BRCA2 interaction can mimic the phenotype of BRCA-mutant tumors, potentially sensitizing them to therapies like PARP inhibitors.
Data Presentation
The available quantitative data for this compound is currently limited. The primary reported value is its potency as a RAD51-BRCA2 interaction inhibitor.
| Parameter | Value | Reference |
| EC50 (RAD51-BRCA2 Inhibition) | 19 μM | [1] |
| Effective Concentration in Cells | 10-40 μM | [1] |
Further quantitative analysis is required to determine the precise impact of HR-IN-1 on the ratio of HDR to NHEJ events in CRISPR-edited cells.
Mandatory Visualization
Signaling Pathway of HR-IN-1 Action
Caption: Mechanism of HR-IN-1 in the context of CRISPR-induced DNA repair.
Experimental Workflow for HR-IN-1 Application
Caption: General workflow for using HR-IN-1 to modulate CRISPR gene editing outcomes.
Experimental Protocols
Note: The following protocols are generalized based on the known mechanism of HR-IN-1 and standard cell culture and CRISPR gene editing techniques. Optimal concentrations and incubation times should be determined empirically for each cell line and experimental setup.
Protocol 1: Determining the Optimal Concentration of HR-IN-1
Objective: To determine the optimal, non-toxic concentration of HR-IN-1 that effectively inhibits homologous recombination in the target cell line.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound (HR-IN-1)
-
DMSO (for stock solution)
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
HDR reporter assay system (e.g., DR-GFP)
-
I-SceI endonuclease expression vector
-
Flow cytometer
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of HR-IN-1 in sterile DMSO. Store at -20°C or -80°C.
-
Cell Seeding: Seed the target cells in a 96-well plate at a density that will result in 70-80% confluency at the time of analysis.
-
HR-IN-1 Treatment: Prepare serial dilutions of HR-IN-1 in complete culture medium to achieve final concentrations ranging from 1 µM to 50 µM. Add the diluted HR-IN-1 to the cells. Include a DMSO-only control.
-
Cell Viability Assay: After 24-48 hours of incubation with HR-IN-1, perform a cell viability assay according to the manufacturer's instructions to determine the cytotoxic concentration range.
-
HDR Reporter Assay: a. For cell lines stably expressing an HDR reporter (e.g., DR-GFP), seed cells in a 24-well plate. b. Pre-treat the cells with a range of non-toxic concentrations of HR-IN-1 (determined from the viability assay) for 4-6 hours. c. Co-transfect the cells with an I-SceI expression vector to induce a double-strand break in the reporter construct. d. Continue to culture the cells in the presence of HR-IN-1 for 48-72 hours. e. Analyze the percentage of GFP-positive cells by flow cytometry. A reduction in the percentage of GFP-positive cells in the HR-IN-1 treated samples compared to the DMSO control indicates inhibition of HR.
-
Data Analysis: Plot the cell viability and HDR inhibition data against the concentration of HR-IN-1 to determine the optimal concentration that provides maximal HR inhibition with minimal cytotoxicity.
Protocol 2: Application of HR-IN-1 in a CRISPR-Cas9 Knockout Experiment
Objective: To utilize HR-IN-1 to potentially enhance the frequency of NHEJ-mediated gene knockout.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound (HR-IN-1) at the predetermined optimal concentration
-
CRISPR-Cas9 components:
-
Purified Cas9 protein
-
Synthetic single guide RNA (sgRNA) targeting the gene of interest
-
-
Electroporation system and reagents (or other transfection method)
-
Genomic DNA extraction kit
-
PCR primers flanking the target site
-
Next-Generation Sequencing (NGS) service or TIDE/ICE analysis software
Procedure:
-
Cell Preparation: Culture and expand the target cell line to a sufficient number for transfection.
-
Pre-treatment: Approximately 4-6 hours prior to transfection, replace the culture medium with fresh medium containing the optimal concentration of HR-IN-1. Include a DMSO-only control group.
-
RNP Complex Formation: Prepare the Cas9-sgRNA ribonucleoprotein (RNP) complexes according to standard protocols.
-
Transfection: Transfect the cells with the RNP complexes using an optimized method (e.g., electroporation).
-
Post-transfection Culture: After transfection, continue to culture the cells in the medium containing HR-IN-1 for an additional 48-72 hours.
-
Genomic DNA Extraction: Harvest the cells and extract genomic DNA from both the HR-IN-1 treated and control groups.
-
PCR Amplification: Amplify the genomic region surrounding the CRISPR target site using high-fidelity DNA polymerase.
-
Analysis of Editing Efficiency: a. Purify the PCR products and submit for Next-Generation Sequencing. b. Analyze the sequencing data to quantify the percentage of reads with insertions and deletions (indels) at the target site. c. Compare the indel frequency between the HR-IN-1 treated and control samples to determine if HR inhibition led to an increase in NHEJ-mediated editing.
Disclaimer
The information provided in these application notes is based on the limited publicly available data for this compound, which identifies it as an inhibitor of the RAD51-BRCA2 interaction. The primary research publication detailing the discovery, chemical structure, and comprehensive characterization of this compound could not be located in the performed searches. Therefore, the provided protocols are generalized and have not been experimentally validated for this specific compound. Researchers should exercise caution and perform thorough optimization and validation experiments for their specific cellular and experimental systems. The use of this compound is intended for research purposes only.
References
Application Notes and Protocols: Targeting Homologous Recombination with RAD51 Inhibitors to Sensitize Tumors to Radiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ionizing radiation is a cornerstone of cancer therapy, inducing DNA double-strand breaks (DSBs) that, if left unrepaired, lead to tumor cell death. However, intrinsic or acquired resistance to radiation remains a significant clinical challenge. One of the key mechanisms of radioresistance is the efficient repair of DSBs through the homologous recombination (HR) pathway. RAD51, a central protein in HR, facilitates the search for a homologous template and strand invasion, critical steps for high-fidelity DSB repair. Overexpression of RAD51 is observed in various tumors and is associated with poor prognosis and resistance to therapy. Therefore, inhibiting RAD51 presents a promising strategy to sensitize tumor cells to radiation. This document provides an overview of the application of small molecule RAD51 inhibitors, specifically RI-1 and B02, as radiosensitizing agents, and details protocols for their preclinical evaluation.
Mechanism of Action of RAD51 Inhibitors
RAD51 inhibitors, such as RI-1 and B02, disrupt the normal function of the RAD51 protein in homologous recombination. Their primary mechanism involves interfering with the formation of the RAD51 nucleoprotein filament on single-stranded DNA (ssDNA), a crucial step for initiating the search for a homologous template to repair DNA double-strand breaks.
-
RI-1 is a small molecule that covalently binds to cysteine 319 on the surface of the RAD51 protein. This binding is thought to destabilize the interface between RAD51 monomers, thereby preventing their oligomerization into the functional filament on DNA.[1][2]
-
B02 is another specific inhibitor of human RAD51 that blocks its DNA strand exchange activity. It has been shown to disrupt RAD51's binding to DNA, thereby inhibiting HR and sensitizing cancer cells to DNA damaging agents.
By preventing the formation of functional RAD51 foci at the sites of DNA damage, these inhibitors effectively cripple the HR repair pathway. This forces the cell to rely on more error-prone repair mechanisms or leads to an accumulation of unrepaired DNA breaks, ultimately resulting in increased cell death following radiation exposure.
Quantitative Data on Radiosensitization by RAD51 Inhibitors
The efficacy of RAD51 inhibitors in sensitizing tumor cells to radiation has been quantified in several preclinical studies. The following tables summarize key findings for the inhibitors RI-1 and B02 in glioblastoma stem cells (GSCs), which are known for their radioresistance.
| Cell Line | Inhibitor (Concentration) | Radiation Dose (Gy) | Outcome Measure | Result | Reference |
| GBM1 | RI-1 (1.5 µM) | 1-5 | Clonogenic Survival | Dose-Modifying Factor (DMF): 1.39 | [2] |
| GBM1 | B02 (1.2 µM) | 1-5 | Clonogenic Survival | Dose-Modifying Factor (DMF): 1.44 | [2] |
| GBM4 | RI-1 (1.5 µM) | 1-5 | Clonogenic Survival | Dose-Modifying Factor (DMF): 1.43 | [2] |
| GBM4 | B02 (1.2 µM) | 1-5 | Clonogenic Survival | Dose-Modifying Factor (DMF): 1.55 | [2] |
| GBM4UCL | RI-1 (1.5 µM) | 1-5 | Clonogenic Survival | Dose-Modifying Factor (DMF): 1.54 | [2] |
| GBM4UCL | B02 (1.2 µM) | 1-5 | Clonogenic Survival | Dose-Modifying Factor (DMF): 1.70 | [2] |
Table 1: Dose-Modifying Factors of RAD51 Inhibitors in Glioblastoma Stem Cells. The Dose-Modifying Factor (DMF) represents the factor by which the radiation dose can be reduced in the presence of the drug to achieve the same biological effect. A DMF greater than 1 indicates radiosensitization.
| Cell Line | Inhibitor (Concentration) | Radiation Dose (Gy) | Time Point | Outcome Measure | Result (Fold Increase vs. Radiation Alone) | Reference |
| GBM1 | RI-1 (1.5 µM) | 3 | 5 days | Apoptosis (Annexin V+) | 1.8 | [2] |
| GBM1 | B02 (1.2 µM) | 3 | 5 days | Apoptosis (Annexin V+) | 1.8 | [2] |
Table 2: Induction of Apoptosis by RAD51 Inhibitors in Combination with Radiation.
| Cell Line | Inhibitor (Concentration) | Radiation Dose (Gy) | Time Point | Outcome Measure | Result (% Reduction vs. Radiation Alone) | Reference |
| GSCs | RI-1 or B02 | 3 | 4 hours | RAD51 Foci Formation | >75% | [2] |
| GSCs | RI-1 or B02 | 3 | 24 hours | γH2AX Foci (unrepaired DSBs) | Consistent Increase | [2] |
Table 3: Effect of RAD51 Inhibitors on DNA Damage and Repair Markers.
Signaling Pathway and Experimental Workflow Diagrams
Figure 1: Signaling Pathway of RAD51 Inhibition in Radiosensitization. This diagram illustrates how radiation-induced DNA double-strand breaks are repaired via the homologous recombination pathway, and how RAD51 inhibitors block this process, leading to increased tumor cell death.
Figure 2: Experimental Workflow for Preclinical Evaluation. This flowchart outlines the key in vitro and in vivo experiments to assess the radiosensitizing potential of RAD51 inhibitors.
Experimental Protocols
In Vitro Clonogenic Survival Assay
Objective: To determine the ability of a RAD51 inhibitor to sensitize tumor cells to radiation by assessing their long-term proliferative capacity.
Materials:
-
Tumor cell line of interest (e.g., glioblastoma stem cells)
-
Complete cell culture medium
-
RAD51 inhibitor (e.g., RI-1 or B02) and vehicle (e.g., DMSO)
-
6-well plates
-
X-ray irradiator
-
Crystal violet staining solution (0.5% w/v in 25% methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed a predetermined number of cells (e.g., 200-1000 cells/well, dependent on cell line and radiation dose) into 6-well plates.
-
Allow cells to attach overnight in a 37°C, 5% CO2 incubator.
-
-
Treatment:
-
Prepare working solutions of the RAD51 inhibitor in complete medium.
-
Aspirate the medium from the wells and add the medium containing the inhibitor or vehicle.
-
Incubate for a predetermined time (e.g., 1-2 hours) prior to irradiation.
-
-
Irradiation:
-
Irradiate the plates with a single dose of X-rays at various doses (e.g., 0, 2, 4, 6, 8 Gy).
-
-
Colony Formation:
-
After irradiation, remove the drug-containing medium, wash with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible.
-
-
Staining and Counting:
-
Aspirate the medium and gently wash the wells with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain with crystal violet solution for 30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies in each well.
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) for the control group: (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) for each treatment group: (Number of colonies formed / (Number of cells seeded x PE/100)).
-
Plot the SF (on a logarithmic scale) against the radiation dose (on a linear scale) to generate survival curves.
-
Determine the Dose-Modifying Factor (DMF) by comparing the radiation dose required to achieve a specific survival fraction (e.g., 10%) with and without the inhibitor.
-
Immunofluorescence for γH2AX and RAD51 Foci
Objective: To visualize and quantify DNA double-strand breaks (via γH2AX foci) and the formation of RAD51 repair foci following treatment with a RAD51 inhibitor and radiation.
Materials:
-
Cells grown on coverslips in 24-well plates
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.2% Triton X-100 in PBS)
-
Blocking buffer (5% BSA in PBS)
-
Primary antibodies: anti-γH2AX (Ser139) and anti-RAD51
-
Fluorescently-labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on coverslips and allow them to attach.
-
Treat the cells with the RAD51 inhibitor and/or radiation as described in the clonogenic assay protocol.
-
-
Fixation and Permeabilization:
-
At desired time points post-treatment (e.g., 4 and 24 hours), wash the cells with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.2% Triton X-100 for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash three times with PBS.
-
Block with 5% BSA for 1 hour at room temperature.
-
Incubate with primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently-labeled secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using DAPI-containing mounting medium.
-
Acquire images using a fluorescence microscope.
-
-
Quantification:
-
Count the number of γH2AX and RAD51 foci per nucleus in at least 50-100 cells per condition using image analysis software (e.g., ImageJ).
-
In Vivo Tumor Growth Delay Assay
Objective: To evaluate the efficacy of a RAD51 inhibitor in combination with radiation to delay the growth of tumors in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Tumor cells for xenograft implantation
-
Matrigel (optional)
-
RAD51 inhibitor formulated for in vivo administration
-
Animal irradiator
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of the mice.
-
-
Tumor Growth and Randomization:
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment groups (typically 8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: RAD51 inhibitor alone
-
Group 3: Radiation alone
-
Group 4: RAD51 inhibitor + Radiation
-
-
-
Treatment Administration:
-
Administer the RAD51 inhibitor (e.g., via intraperitoneal injection or oral gavage) according to a predetermined schedule.
-
Irradiate the tumors with a clinically relevant fractionation schedule (e.g., 2 Gy per day for 5 days). The inhibitor is typically administered 1-2 hours before each radiation fraction.
-
-
Tumor Measurement:
-
Measure the tumor dimensions with calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Determine the time for tumors in each group to reach a predetermined endpoint volume (e.g., 1000 mm³).
-
Calculate the tumor growth delay as the difference in the time to reach the endpoint volume between the treated and control groups.
-
Perform statistical analysis to determine the significance of the observed differences.
-
Conclusion
Targeting the homologous recombination pathway through the inhibition of RAD51 is a promising strategy for overcoming tumor radioresistance. The application notes and protocols provided here offer a framework for the preclinical evaluation of RAD51 inhibitors as radiosensitizing agents. The quantitative data from these experiments can provide a strong rationale for the further clinical development of this therapeutic approach, with the potential to improve outcomes for cancer patients undergoing radiation therapy.
References
Protocol for Assessing Homologous Recombination-IN-1 Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homologous recombination (HR) is a critical DNA repair pathway that is essential for maintaining genomic stability. In many cancers, there is a dependency on the HR pathway for survival, making it an attractive target for therapeutic intervention. Homologous Recombination-IN-1 (HR-IN-1) is a novel small molecule inhibitor that disrupts the interaction between RAD51 and BRCA2, two key proteins in the HR pathway.[1] This inhibition of the RAD51-BRCA2 protein-protein interaction interferes with the proper functioning of homologous recombination.[1] This document provides detailed protocols for assessing the cytotoxicity of HR-IN-1 in cancer cell lines, providing a framework for its preclinical evaluation.
The described methodologies will enable researchers to determine the cytotoxic effects of HR-IN-1, both as a standalone agent and in combination with other DNA-damaging agents. The protocols cover cell viability assays, long-term survival assays, and mechanistic studies to confirm the on-target effect of the inhibitor.
Mechanism of Action: Targeting the Homologous Recombination Pathway
Homologous recombination is a complex cellular process that repairs double-strand breaks (DSBs) in DNA, using a homologous template to ensure error-free repair.[2][3] The central protein in this pathway is RAD51, which forms a nucleoprotein filament on single-stranded DNA (ssDNA) at the site of the break.[4] This filament then searches for and invades a homologous DNA sequence to initiate repair. The loading and function of RAD51 are critically dependent on its interaction with BRCA2.[5] HR-IN-1 acts by disrupting this crucial RAD51-BRCA2 interaction, thereby inhibiting the formation of functional RAD51 filaments and blocking the HR repair pathway.[1] This leads to an accumulation of unrepaired DNA damage, which can trigger cell cycle arrest and apoptosis, particularly in cancer cells that are already experiencing high levels of replicative stress.
Caption: Signaling pathway of homologous recombination repair and the inhibitory action of HR-IN-1.
Experimental Protocols
The following protocols are designed to assess the cytotoxicity and mechanism of action of this compound.
Cell Viability Assay (MTT/XTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HeLa, U2OS, or breast cancer cell lines like MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (HR-IN-1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare a serial dilution of HR-IN-1 in complete medium. A suggested starting concentration range is based on its known EC50 for HR inhibition (19 µM), for example, 0.1, 1, 5, 10, 20, 40, 80, 100 µM.[1] Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT/XTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well and incubate for 2-4 hours at 37°C.
-
Data Acquisition: If using MTT, add 100 µL of DMSO to each well to dissolve the formazan crystals. Read the absorbance at 570 nm. If using XTT, read the absorbance at 450 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value.
Clonogenic Survival Assay
This assay assesses the long-term ability of single cells to form colonies after treatment with HR-IN-1, providing a measure of cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
HR-IN-1
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol)
Procedure:
-
Cell Seeding: Seed a known number of cells (e.g., 200-1000 cells per well, depending on the cell line's plating efficiency) in 6-well plates. Allow cells to attach for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of HR-IN-1 (e.g., 0.5, 1, 5, 10, 20 µM) for 24 hours. Include a vehicle control.
-
Recovery: After 24 hours, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Colony Formation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining: Wash the colonies with PBS, fix with 100% methanol for 10 minutes, and then stain with crystal violet solution for 15-30 minutes.
-
Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group relative to the control.
Immunofluorescence for RAD51 and γH2AX Foci Formation
This assay is used to visualize the formation of RAD51 foci (a marker of active HR) and γH2AX foci (a marker of DNA double-strand breaks) to confirm the mechanism of action of HR-IN-1.
Materials:
-
Cancer cell lines
-
Coverslips
-
HR-IN-1
-
DNA damaging agent (e.g., Mitomycin C or ionizing radiation)
-
Paraformaldehyde (4%)
-
Triton X-100 (0.5%)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-RAD51 and anti-phospho-Histone H2A.X (Ser139) (γH2AX)
-
Fluorescently labeled secondary antibodies
-
DAPI
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on coverslips in 24-well plates and allow them to attach overnight.
-
Drug Treatment and Damage Induction: Pre-treat the cells with HR-IN-1 (e.g., 10-40 µM) for 5 hours.[1] Then, induce DNA damage by adding a DNA damaging agent (e.g., 1 µM Mitomycin C for 2 hours) or by irradiation (e.g., 5 Gy).
-
Fixation and Permeabilization: After the desired incubation time post-damage (e.g., 6 hours), wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.5% Triton X-100 for 10 minutes.
-
Blocking and Antibody Incubation: Block non-specific binding with blocking buffer for 1 hour. Incubate with primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation and Staining: Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark. Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Mount the coverslips on slides and visualize using a fluorescence microscope. Capture images and quantify the number of RAD51 and γH2AX foci per nucleus.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Cell Viability (IC50 Values)
| Cell Line | HR-IN-1 IC50 (µM) |
| HeLa | Value |
| U2OS | Value |
| MDA-MB-231 | Value |
Table 2: Clonogenic Survival Assay
| Treatment | Plating Efficiency (%) | Surviving Fraction |
| Control (Vehicle) | Value | 1.0 |
| HR-IN-1 (0.5 µM) | Value | Value |
| HR-IN-1 (1 µM) | Value | Value |
| HR-IN-1 (5 µM) | Value | Value |
| HR-IN-1 (10 µM) | Value | Value |
| HR-IN-1 (20 µM) | Value | Value |
Table 3: Quantification of RAD51 and γH2AX Foci
| Treatment | Average RAD51 Foci per Cell | Average γH2AX Foci per Cell |
| Control (Untreated) | Value | Value |
| DNA Damage Only | Value | Value |
| HR-IN-1 + DNA Damage | Value | Value |
Experimental Workflow
Caption: Workflow for assessing the cytotoxicity and mechanism of HR-IN-1.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the preclinical assessment of this compound. By systematically evaluating its effects on cell viability, long-term survival, and the key mechanistic markers of the homologous recombination pathway, researchers can gain valuable insights into the therapeutic potential of this novel RAD51-BRCA2 inhibitor. The data generated from these experiments will be crucial for guiding further drug development efforts and for designing future in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Homologous recombination - Wikipedia [en.wikipedia.org]
- 3. news-medical.net [news-medical.net]
- 4. Structural basis of homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Genome Instability Using a Homologous Recombination Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homologous recombination (HR) is a high-fidelity DNA repair pathway crucial for maintaining genome stability by repairing DNA double-strand breaks (DSBs) and restarting stalled replication forks.[1] Dysregulation of HR can lead to genomic instability, a hallmark of cancer. Consequently, the HR pathway, and its key players like RAD51, are attractive targets for cancer therapy. Small molecule inhibitors of HR components provide powerful tools to study the mechanisms of genome instability and to develop novel therapeutic strategies.
This document provides detailed application notes and protocols for utilizing a representative homologous recombination inhibitor, referred to herein as Homologous Recombination-IN-1 (HR-IN-1) , to study genome instability. The experimental data and protocols are based on the well-characterized RAD51 inhibitor, B02 , which specifically inhibits the strand exchange activity of human RAD51.[2][3][4][5]
Mechanism of Action of HR-IN-1 (B02)
HR-IN-1 (B02) is a small molecule that specifically inhibits the enzymatic activity of the human RAD51 recombinase.[2][4] RAD51 is a central protein in the HR pathway, where it forms a nucleoprotein filament on single-stranded DNA (ssDNA) at the site of a DNA break. This filament is essential for searching for a homologous DNA sequence and catalyzing the strand invasion and exchange with a donor DNA template to accurately repair the break.
By inhibiting RAD51, HR-IN-1 (B02) prevents the proper formation and function of the RAD51-ssDNA filament. This leads to a failure in the HR-mediated repair of DSBs, resulting in the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis, particularly in cells that are heavily reliant on HR for survival, such as those with deficiencies in other DNA repair pathways.[6][7]
Data Presentation: Quantitative Effects of HR-IN-1 (B02)
The following tables summarize the quantitative data for the RAD51 inhibitor B02, which serves as our model for HR-IN-1.
Table 1: In Vitro Inhibitory Activity of B02
| Target | Assay Type | IC50 Value | Notes |
| Human RAD51 | DNA Strand Exchange | 27.4 µM | Highly selective for human RAD51.[2][3][4][8][9][10][11][12] |
| E. coli RecA | DNA Strand Exchange | >250 µM | Demonstrates specificity for the human protein over its bacterial homolog.[2][4][8][9][11][12] |
Table 2: Cellular Activity of B02 in Human Cancer Cell Lines
| Cell Line | Cancer Type | Endpoint | IC50 / Effect |
| Daudi | Burkitt's Lymphoma | Cell Growth Inhibition | IC50 ≈ 5 nM for Cpd-5 (a potent B02 analog)[6][7] |
| HCC-1937 | Breast Cancer (BRCA1 mutant) | Inhibition of cisplatin-induced RAD51 foci | Significant inhibition observed.[6][7] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Sensitization to Cisplatin | 3.4-fold shift in cisplatin IC50.[6][7] |
| Various | Multiple | Cell Cycle | Dose-dependent S-phase arrest.[6][7] |
Experimental Protocols
Here we provide detailed protocols for key experiments to study genome instability using HR-IN-1 (based on B02).
Protocol 1: Cell Culture and Treatment with HR-IN-1
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment. For example, for a 6-well plate, seed 1.8 x 10^5 cells per well.[13]
-
HR-IN-1 Preparation: Prepare a stock solution of HR-IN-1 (B02) in DMSO. For B02, a 100 mM stock is common.[11] Store at -20°C.
-
Treatment: On the day of the experiment, dilute the HR-IN-1 stock solution in fresh cell culture medium to the desired final concentration. Typical working concentrations for B02 and its analogs can range from low nanomolar to mid-micromolar, depending on the cell line and experimental endpoint.[6][7][14]
-
Incubation: Remove the old medium from the cells and replace it with the medium containing HR-IN-1. Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the assay.
-
Co-treatment (Optional): To assess the synergistic effects, cells can be co-treated with a DNA damaging agent (e.g., cisplatin, olaparib). The timing of the addition of the second agent should be optimized for the specific research question. For example, pre-treatment with HR-IN-1 for 24-48 hours before adding cisplatin is a common approach.[6][7]
Protocol 2: Immunofluorescence Staining for RAD51 and γH2AX Foci
This protocol is used to visualize the cellular response to DNA damage and the effect of HR-IN-1 on HR repair. A decrease in RAD51 foci and an increase in γH2AX foci upon treatment with a DNA damaging agent in the presence of HR-IN-1 indicates successful inhibition of HR.
-
Cell Preparation: Grow cells on glass coverslips in a multi-well plate and treat with HR-IN-1 and/or a DNA damaging agent as described in Protocol 1.
-
Fixation: After treatment, wash the cells twice with PBS and fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[13]
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.[13]
-
Blocking: Wash three times with PBS and block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against RAD51 and γH2AX diluted in 2.5% BSA/PBS for 1 hour at room temperature or overnight at 4°C.[13]
-
Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with appropriate fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) diluted in 2.5% BSA/PBS for 1 hour at room temperature, protected from light.[13]
-
Nuclear Staining: Wash three times with PBS and counterstain the nuclei with DAPI (0.15 µg/ml) for 10 minutes.[13]
-
Mounting and Imaging: Wash the coverslips three times with PBS, air dry briefly, and mount onto glass slides using an anti-fade mounting medium.[13] Image the cells using a fluorescence microscope.
-
Quantification: Count the number of cells with a defined number of foci (e.g., >5 foci per nucleus) to quantify the effect of the treatment.[13]
Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Treat the cells with a serial dilution of HR-IN-1, alone or in combination with another drug, for the desired duration (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the log concentration of the inhibitor using appropriate software (e.g., GraphPad Prism).
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle. Inhibition of HR is expected to cause cell cycle arrest, typically in the S or G2/M phase.[6][7]
-
Cell Preparation and Treatment: Culture and treat the cells with HR-IN-1 in 6-well plates as described in Protocol 1.
-
Harvesting: Harvest the cells by trypsinization, collect them in a tube, and centrifuge to form a pellet.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash once with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software (e.g., FlowJo) to analyze the cell cycle distribution based on the DNA content (PI fluorescence).
Mandatory Visualizations
Caption: Signaling pathway of homologous recombination repair and the point of inhibition by HR-IN-1.
Caption: Experimental workflow for studying genome instability using HR-IN-1.
References
- 1. [PDF] RI-1: a chemical inhibitor of RAD51 that disrupts homologous recombination in human cells | Semantic Scholar [semanticscholar.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Identification of specific inhibitors of human RAD51 recombinase using high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of specific inhibitors of human RAD51 recombinase using high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Small Molecule Inhibitor of Human RAD51 Potentiates Breast Cancer Cell Killing by Therapeutic Agents in Mouse Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]
- 7. Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. RAD51 Inhibitor B02 | Apoptosis | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 11. B02 | DNA, RNA and Protein Synthesis | Tocris Bioscience [tocris.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Immunofluorescence Staining of Nuclear Rad51 Foci [bio-protocol.org]
- 14. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Troubleshooting off-target effects of Homologous recombination-IN-1
Technical Support Center: Homologous Recombination-IN-1
Disclaimer: Publicly available information on a specific molecule designated "this compound" is limited. This guide is based on the assumed mechanism of action for a potent and specific inhibitor of the homologous recombination (HR) DNA repair pathway. The troubleshooting advice and potential off-target effects described are derived from the known cellular consequences of inhibiting key proteins in this pathway (e.g., RAD51, BRCA1/2).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for an inhibitor of homologous recombination?
An inhibitor of homologous recombination, such as this compound is presumed to function by disrupting the cellular process of repairing DNA double-strand breaks (DSBs). This pathway is essential for error-free DNA repair, particularly in the S and G2 phases of the cell cycle, by using a homologous template.[1][2] Key proteins in this pathway, such as RAD51 and BRCA2, are responsible for the critical steps of strand invasion and homology search.[3][4][5] Inhibition of this process can lead to the accumulation of DNA damage and cell death, particularly in cells that are highly proliferative or deficient in other DNA repair pathways.
Q2: What are the expected on-target effects of this compound?
The primary on-target effect is the inhibition of DNA repair via homologous recombination. This should lead to increased sensitivity of cells to DNA damaging agents that induce double-strand breaks, such as ionizing radiation or certain chemotherapeutics (e.g., PARP inhibitors). In a research context, this can be observed as reduced cell viability, increased apoptosis, and the accumulation of markers of DNA damage like γH2AX foci in treated cells.
Q3: What are the most likely off-target effects of inhibiting homologous recombination?
Inhibiting a fundamental process like homologous recombination can have several downstream consequences that might be considered off-target effects in a specific experimental context. These include:
-
Genomic Instability: Failure to properly repair DNA breaks can lead to chromosomal rearrangements, aneuploidy, and other genetic abnormalities.[6][7]
-
Cell Cycle Arrest: The DNA damage response, activated by the accumulation of unrepaired DNA breaks, can trigger cell cycle checkpoints, leading to arrest, typically at the G2/M phase.[2][8]
-
Induction of Apoptosis: High levels of persistent DNA damage will ultimately trigger programmed cell death.
-
Synergistic Cytotoxicity: Cells treated with a homologous recombination inhibitor may become hypersensitive to other agents that cause DNA damage, even at low, previously non-toxic doses.
Troubleshooting Guide
Issue 1: I am observing significantly higher cytotoxicity than expected in my cell line.
-
Possible Cause 1: Pre-existing DNA repair deficiencies.
-
Explanation: Your cell line may have an underlying defect in another DNA repair pathway (e.g., non-homologous end joining or mismatch repair), making it exquisitely sensitive to the inhibition of homologous recombination. This is a known mechanism of synthetic lethality.
-
Troubleshooting Steps:
-
Review the genetic background of your cell line for known mutations in DNA repair genes.
-
Perform a dose-response curve with this compound to determine the EC50 in your specific cell line.
-
As a control, test the compound in a cell line known to have a fully functional DNA repair system.
-
-
-
Possible Cause 2: Off-target kinase inhibition.
-
Explanation: Small molecule inhibitors can sometimes have off-target effects on kinases that regulate cell survival and apoptosis pathways.
-
Troubleshooting Steps:
-
Perform a kinase profiling assay to identify potential off-target kinases.
-
If a specific off-target kinase is identified, you can use a more specific inhibitor for that kinase as a control to see if it phenocopies the observed cytotoxicity.
-
-
Issue 2: My treated cells are arresting in the G2/M phase of the cell cycle.
-
Possible Cause: Activation of the DNA damage checkpoint.
-
Explanation: This is an expected consequence of inhibiting homologous recombination. Unrepaired DNA double-strand breaks activate the ATM/ATR signaling pathways, which in turn activate the G2/M checkpoint to prevent cells with damaged DNA from entering mitosis.[9]
-
Validation:
-
Perform cell cycle analysis by flow cytometry (see protocol below). You should observe an accumulation of cells with 4N DNA content.
-
Perform Western blotting for key checkpoint proteins like phosphorylated Chk1 and Chk2.
-
-
Issue 3: I am observing an increase in chromosomal abnormalities in my treated cells.
-
Possible Cause: Failure of proper chromosome segregation.
-
Explanation: Homologous recombination is critical for resolving DNA structures that can arise during replication and for ensuring proper chromosome segregation during mitosis.[10][11] Inhibition of this pathway can lead to chromosomal breaks, fusions, and aneuploidy.[6]
-
Validation:
-
Perform a metaphase spread analysis to visualize chromosomes (see protocol below).
-
Quantify the frequency of different types of chromosomal aberrations (e.g., chromatid breaks, radial chromosomes) in treated versus untreated cells.
-
-
Summary of Potential Off-Target Effects
| Potential Off-Target Effect | Experimental Observation | Suggested Validation Experiment |
| Genomic Instability | Increased frequency of micronuclei, chromosomal breaks, and aneuploidy. | Metaphase Spread Analysis, Micronucleus Assay. |
| Cell Cycle Dysregulation | Accumulation of cells in the G2/M phase. | Cell Cycle Analysis via Flow Cytometry, Western Blot for p-Chk1/2. |
| Induction of Apoptosis | Increased Annexin V staining, caspase-3/7 activation. | Annexin V/PI Staining by Flow Cytometry, Caspase Activity Assays. |
| Hypersensitivity to DNA Damage | Increased cell death when co-treated with other DNA damaging agents (e.g., IR, cisplatin). | Combination Index (CI) assays, Clonogenic survival assays. |
Experimental Protocols
1. Cell Cycle Analysis by Propidium Iodide Staining
-
Objective: To determine the distribution of cells in different phases of the cell cycle.
-
Methodology:
-
Harvest cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol on ice for at least 30 minutes.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.
-
2. Immunofluorescence for γH2AX Foci
-
Objective: To visualize and quantify DNA double-strand breaks.
-
Methodology:
-
Grow cells on glass coverslips and treat with this compound.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block with a solution containing bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Incubate with a primary antibody against phosphorylated H2AX (γH2AX).
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
Mount the coverslips on microscope slides with a DAPI-containing mounting medium.
-
Visualize and quantify the number of γH2AX foci per nucleus using a fluorescence microscope.
-
3. Metaphase Spread for Chromosomal Aberration Analysis
-
Objective: To visualize and identify structural and numerical chromosomal abnormalities.
-
Methodology:
-
Treat cells with this compound for the desired duration.
-
Add a mitotic inhibitor (e.g., colcemid) to the culture medium to arrest cells in metaphase.
-
Harvest the cells and treat them with a hypotonic solution to swell the cells and disperse the chromosomes.
-
Fix the cells with a methanol/acetic acid solution.
-
Drop the fixed cell suspension onto a microscope slide and allow it to air dry.
-
Stain the chromosomes with Giemsa or DAPI.
-
Analyze the chromosomes under a light microscope for abnormalities.
-
Visualizations
Caption: Simplified Homologous Recombination (HR) pathway and the likely point of inhibition.
Caption: Experimental workflow for troubleshooting off-target effects of an HR inhibitor.
Caption: Logical relationship of HR inhibition leading to downstream cellular effects.
References
- 1. Homologous recombination - Wikipedia [en.wikipedia.org]
- 2. Regulators of homologous recombination repair as novel targets for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Homologous recombination in DNA repair and DNA damage tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of eukaryotic homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Frontiers | Is homologous recombination really an error-free process? [frontiersin.org]
- 7. Homologous Recombination—Experimental Systems, Analysis and Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of homologous recombination in eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms of DNA Damage Response and Epigenetic Regulation in Cold-Adapted Species: Implications for Genome Stability and Molecular Network Perspective [mdpi.com]
- 10. Homologous Recombination [genome.gov]
- 11. web.as.uky.edu [web.as.uky.edu]
How to reduce Homologous recombination-IN-1 toxicity in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Homologous recombination-IN-1 (HR-IN-1). The information is designed to help users anticipate and resolve potential issues related to the toxicity of this compound in normal cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that targets the protein-protein interaction between RAD51 and BRCA2.[1][2] This interaction is a critical step in the homologous recombination (HR) DNA repair pathway, which is responsible for the error-free repair of DNA double-strand breaks. By disrupting the RAD51-BRCA2 interaction, HR-IN-1 effectively inhibits the HR pathway.[1][2] The reported EC50 for HR-IN-1 in inhibiting homologous recombination is 19 µM.[2]
Q2: Why does this compound exhibit toxicity in normal, non-cancerous cells?
While cancer cells with deficiencies in other DNA repair pathways are particularly vulnerable to HR inhibitors, normal proliferating cells can also be affected. The toxicity of HR-IN-1 in normal cells primarily stems from the essential role of RAD51 in protecting stalled DNA replication forks.[3][4][5] During normal DNA replication, various obstacles can cause the replication machinery to stall. RAD51 is crucial for stabilizing these stalled forks and preventing their collapse into DNA double-strand breaks.[1][3][4][5] By inhibiting RAD51 function, HR-IN-1 can lead to replication fork collapse, accumulation of DNA damage, and ultimately cell death, even in healthy, dividing cells.[1][3][4][5]
Q3: How can I assess the toxicity of this compound in my cell lines?
Several assays can be used to quantify the toxicity of HR-IN-1. A common starting point is a cytotoxicity assay to determine the dose-dependent effect of the compound on cell viability. For assessing the specific mechanism of DNA damage, a γ-H2AX assay is recommended. To confirm the on-target effect of the inhibitor, a RAD51 foci formation assay can be performed. Detailed protocols for these key assays are provided in the "Experimental Protocols" section below.
Q4: What are some strategies to reduce the toxicity of this compound in normal cells?
Mitigating the toxicity of small molecule inhibitors in normal cells is a significant challenge in drug development.[6][7][8] Potential strategies that can be explored in a research setting include:
-
Dose Optimization: Determining the lowest effective concentration of HR-IN-1 that inhibits HR in cancer cells while minimizing toxicity in normal cells is crucial. A thorough dose-response analysis in both cell types is recommended.
-
Combination Therapy: In a therapeutic context, combining HR-IN-1 with agents that are selectively toxic to cancer cells could allow for lower, less toxic doses of HR-IN-1 to be used.
-
Targeted Delivery: While challenging for small molecules, formulation strategies that enhance drug delivery to tumor tissues while minimizing exposure to normal tissues could be considered in advanced drug development stages.
-
Pulsed Dosing: Intermittent, rather than continuous, exposure to the inhibitor may allow normal cells to recover from transient replication stress, potentially reducing overall toxicity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High toxicity observed in normal cell lines at expected effective concentrations. | The specific normal cell line may be highly proliferative or have a higher basal level of replication stress, making it more sensitive to RAD51 inhibition. | - Use a lower concentration of HR-IN-1 and perform a detailed dose-response curve. - Compare toxicity in a panel of normal cell lines with varying proliferation rates. - Consider using a less proliferative normal cell line as a control if experimentally appropriate. |
| Inconsistent results in cytotoxicity assays. | - Cell seeding density variability. - Inconsistent drug treatment duration. - Issues with the assay reagent or protocol. | - Ensure precise and consistent cell counting and seeding. - Standardize the timing of drug addition and assay endpoint. - Review the cytotoxicity assay protocol for any deviations and ensure proper reagent storage and handling. |
| No significant increase in γ-H2AX signal after treatment with HR-IN-1. | - The concentration of HR-IN-1 may be too low to induce significant DNA damage. - The cell line may have very efficient alternative DNA repair pathways. - The incubation time may be too short. | - Increase the concentration of HR-IN-1. - Co-treat with a DNA damaging agent (e.g., a low dose of cisplatin or irradiation) to induce DNA breaks and then assess the effect of HR-IN-1 on their repair. - Perform a time-course experiment to identify the optimal time point for detecting γ-H2AX accumulation. |
| Difficulty in visualizing or quantifying RAD51 foci. | - Suboptimal antibody concentration or quality. - Inadequate permeabilization of the cell membrane/nucleus. - Low levels of endogenous DNA damage. | - Titrate the primary anti-RAD51 antibody to determine the optimal concentration. - Optimize the permeabilization step in the immunofluorescence protocol. - Induce DNA damage with a mild genotoxic agent (e.g., low-dose irradiation) prior to fixation and staining to stimulate RAD51 foci formation.[9] |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and related RAD51 inhibitors. This information can be used as a reference for experimental design.
| Compound | Target | EC50 / IC50 | Cell Line(s) | Assay | Reference |
| This compound | RAD51-BRCA2 Interaction | 19 µM (EC50) | Not specified | Homologous Recombination Inhibition | [1][2] |
| B02 | RAD51 | 27.4 µM (IC50) | Human | RAD51 activity | [10] |
| B02-iso | RAD51 | 4.1 µM (IC50) | MDA-MB-231 | Cell Viability | [10] |
| para-I-B02-iso | RAD51 | 1.1 µM (IC50) | MDA-MB-231 | Cell Viability | [10] |
| CAM833 | RAD51:BRC Interaction | 366 nM (Kd) | In vitro | Binding Affinity | [11][12][13] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol provides a method to assess the effect of HR-IN-1 on cell viability.
Materials:
-
Normal and cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (HR-IN-1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.
-
Prepare serial dilutions of HR-IN-1 in complete medium.
-
Remove the medium from the wells and add 100 µL of the HR-IN-1 dilutions. Include wells with vehicle control (e.g., DMSO) and untreated controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
γ-H2AX Assay for DNA Damage (Flow Cytometry)
This protocol allows for the quantification of DNA double-strand breaks by measuring the phosphorylation of histone H2AX.[14][15][16][17][18]
Materials:
-
Cells treated with HR-IN-1 and controls
-
PBS
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Anti-phospho-Histone H2A.X (Ser139) antibody (e.g., clone JBW301)
-
Fluorescently labeled secondary antibody
-
Flow cytometer
Procedure:
-
Harvest cells and wash once with cold PBS.
-
Fix the cells in fixation buffer for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes on ice.
-
Wash the cells twice with PBS.
-
Block the cells in blocking buffer for 30 minutes at room temperature.
-
Incubate the cells with the primary anti-γ-H2AX antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells twice with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
Resuspend the cells in PBS and analyze by flow cytometry.
RAD51 Foci Formation Assay (Immunofluorescence)
This assay visualizes the recruitment of RAD51 to sites of DNA damage, a key step in homologous recombination. Inhibition of this process by HR-IN-1 can be quantified.[9][10][19][20][21][22][23][24]
Materials:
-
Cells grown on coverslips
-
HR-IN-1 and control treatments
-
(Optional) DNA damaging agent (e.g., Mitomycin C or ionizing radiation)
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against RAD51
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Seed cells on sterile coverslips in a multi-well plate and allow them to adhere.
-
Treat the cells with HR-IN-1 at various concentrations for the desired time.
-
(Optional) Induce DNA damage by treating with a genotoxic agent for a short period before the end of the HR-IN-1 treatment.
-
Wash the cells with PBS.
-
Fix the cells with fixation solution for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization solution for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking solution for 1 hour.
-
Incubate with the primary anti-RAD51 antibody (diluted in blocking solution) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides with mounting medium containing DAPI.
-
Visualize and quantify the number of RAD51 foci per nucleus using a fluorescence microscope and image analysis software.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Proposed mechanism of HR-IN-1 toxicity in normal cells.
Caption: Troubleshooting workflow for high toxicity in normal cells.
References
- 1. Combined inhibition of RAD51 and CHK1 causes synergistic toxicity in cisplatin resistant cancer cells by triggering replication fork collapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rad51-mediated replication fork reversal is a global response to genotoxic treatments in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RAD51 is a druggable target that sustains replication fork progression upon DNA replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Small molecule inhibitors targeting the cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RAD51 Foci as a Biomarker Predictive of Platinum Chemotherapy Response in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death – Hyvönen Group @ Biochemistry, Cambridge [hyvonen.bioc.cam.ac.uk]
- 14. Flow Cytometry-Based Gamma-H2AX Assay for Radiation Biodosimetry [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. Rapid Detection of γ-H2AX by Flow Cytometry in Cultured Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 17. Development of a high-throughput γ-H2AX assay based on imaging flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. openworks.mdanderson.org [openworks.mdanderson.org]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. tools.thermofisher.com [tools.thermofisher.com]
- 23. Rad51 inhibition is an effective means of targeting DNA repair in glioma models and CD133+ tumor-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to RI-1 (Homologous Recombination-IN-1)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RI-1, a potent inhibitor of RAD51, a key protein in the homologous recombination (HR) DNA repair pathway.
Frequently Asked Questions (FAQs)
Q1: What is RI-1 and what is its primary mechanism of action?
A1: RI-1 is a small molecule inhibitor of the RAD51 protein.[1][2][3] Its primary mechanism of action is the covalent binding to cysteine 319 on the surface of the RAD51 protein.[1][2] This binding event is thought to destabilize the interface between RAD51 monomers, thereby preventing their oligomerization into functional filaments on single-stranded DNA (ssDNA).[1][4] This disruption of filament formation is a critical step that inhibits the homologous recombination pathway of DNA repair.[4]
Q2: What is the typical effective concentration range for RI-1 in cell-based assays?
A2: The half-maximal inhibitory concentration (IC50) of RI-1 for RAD51 in biochemical assays generally ranges from 5 to 30 µM, depending on the specific protein concentration used in the assay.[1][2][5] In cell-based assays, RI-1 has been shown to inhibit homologous recombination and sensitize cancer cells to DNA cross-linking agents at concentrations in the range of 15-25 µM.[2] It also exhibits single-agent toxicity in some cancer cell lines with LD50 values between 20-40 µM.[1][5]
Q3: How does inhibition of RAD51 by RI-1 lead to cell death, particularly in cancer cells?
A3: By inhibiting RAD51, RI-1 prevents the repair of DNA double-strand breaks (DSBs) and interstrand crosslinks (ICLs) through the high-fidelity homologous recombination pathway.[4][6] The accumulation of unrepaired DNA damage can lead to genomic instability and trigger apoptosis (programmed cell death).[7] Many cancer cells have a higher reliance on specific DNA repair pathways, including HR, due to underlying genetic defects or increased replication stress.[8] Therefore, inhibiting RAD51 can be particularly detrimental to these cells. Furthermore, RI-1 can sensitize cancer cells to DNA-damaging chemotherapeutic agents like mitomycin C (MMC).[1][9]
Q4: Are there known off-target effects of RI-1?
A4: RI-1's mechanism involves a Michael addition reaction, which can potentially lead to off-target effects by reacting with other cellular nucleophiles.[10] To address this, an analog, RI-2, was developed which lacks this reactive group but retains RAD51 inhibitory activity through reversible binding.[10][11] When designing experiments with RI-1, it is important to include appropriate controls to account for potential off-target effects.
Troubleshooting Guide
Problem 1: No significant inhibition of homologous recombination observed at expected concentrations.
| Possible Cause | Troubleshooting Step |
| Compound Instability | RI-1 has a limited half-life in aqueous solutions and tissue culture media. Prepare fresh stock solutions in DMSO and dilute into media immediately before use. Avoid multiple freeze-thaw cycles of the stock solution.[5][10] |
| Incorrect Cell Seeding Density | Optimal cell density is crucial for consistent results. High cell density can sometimes mask the effects of the inhibitor. Titrate cell seeding density to find the optimal number for your specific cell line and assay. |
| Cell Line Resistance | The cell line being used may have intrinsic or acquired resistance mechanisms. This could include upregulation of alternative DNA repair pathways or altered drug efflux. Consider using a different cell line with known sensitivity to RAD51 inhibition or performing a dose-response curve to determine the IC50 for your specific cell line.[8] |
| Assay-Specific Issues | The endpoint used to measure HR inhibition (e.g., RAD51 foci formation, DR-GFP reporter assay) may not be sensitive enough or may be affected by other cellular processes. Ensure your assay is properly validated and consider using multiple, complementary assays to confirm your findings. |
Problem 2: High levels of cytotoxicity observed, even at low concentrations.
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | As mentioned, the reactive nature of RI-1 can lead to non-specific toxicity.[10] Consider using the reversible inhibitor RI-2 as a control to distinguish between on-target and off-target effects.[11] |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final concentration of the solvent in your culture media is below the toxic threshold for your cell line (typically <0.5%). |
| Cell Line Sensitivity | Some cell lines are inherently more sensitive to DNA repair inhibitors. Perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific cell line. |
Problem 3: Inconsistent or variable results between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Compound Handling | Ensure consistent preparation and handling of RI-1 for every experiment. Use freshly prepared dilutions from a reliable stock solution. |
| Variations in Cell Culture Conditions | Maintain consistent cell culture conditions, including passage number, confluency, and media composition, as these can influence cellular responses to drug treatment. |
| Experimental Timing | The timing of RI-1 treatment in relation to the induction of DNA damage is critical. Optimize the pre-incubation time with RI-1 before and after inducing DNA damage to achieve maximal inhibition. |
Quantitative Data Summary
Table 1: In Vitro and Cellular Activity of RI-1
| Parameter | Value | Cell Lines/Conditions | Reference |
| IC50 (Biochemical Assay) | 5 - 30 µM | Purified human RAD51 protein | [1][2][5] |
| LD50 (Single-agent toxicity) | 20 - 40 µM | HeLa, MCF-7, U2OS cancer cell lines | [1][5] |
| IC50 (GSC Viability) | 19.7 µM | Glioblastoma Stem-like Cells (GSC-1) | [12] |
| IC50 (GSC Viability) | 22.3 µM | Glioblastoma Stem-like Cells (GSC-14) | [12] |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of RI-1 in inhibiting homologous recombination.
Caption: General experimental workflow for studying the effects of RI-1.
Detailed Experimental Protocols
Protocol 1: RAD51 Foci Formation Assay
This protocol is adapted from methodologies described in the literature for assessing the effect of RI-1 on the formation of nuclear RAD51 foci following DNA damage.[1][2]
Materials:
-
Cell line of interest (e.g., U2OS, HeLa)
-
Culture medium and supplements
-
RI-1 (stock solution in DMSO)
-
DNA damaging agent (e.g., Mitomycin C [MMC] or ionizing radiation [IR])
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against RAD51
-
Fluorescently labeled secondary antibody
-
DAPI nuclear stain
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells onto coverslips in a multi-well plate and allow them to adhere overnight.
-
Prepare fresh dilutions of RI-1 in culture medium from a DMSO stock.
-
Pre-incubate the cells with the desired concentration of RI-1 (e.g., 20 µM) for a predetermined time (e.g., 8 hours).[2]
-
Induce DNA damage by adding MMC (e.g., 150 nM) to the medium or by exposing the cells to IR.[1]
-
Continue the incubation for the desired time post-damage induction (e.g., 8 hours).
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Wash twice with PBS.
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-RAD51 antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the cells using a fluorescence microscope and quantify the number of RAD51 foci per nucleus. A significant reduction in the number of foci in RI-1 treated cells compared to the control indicates inhibition of RAD51 recruitment to DNA damage sites.
Protocol 2: Cell Viability Assay (MTS Assay)
This protocol outlines a general procedure for assessing the cytotoxic and chemosensitizing effects of RI-1.
Materials:
-
Cell line of interest
-
96-well culture plates
-
Culture medium and supplements
-
RI-1 (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., MMC)
-
MTS reagent
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
For single-agent toxicity, treat the cells with a serial dilution of RI-1.
-
For chemosensitization, treat the cells with a fixed concentration of the chemotherapeutic agent in the presence of a serial dilution of RI-1. It is often recommended to add the DNA damaging agent first, followed by RI-1 after a certain period (e.g., 24 hours), to avoid direct interaction between the compounds.[1]
-
Include appropriate controls (untreated cells, vehicle control, chemotherapeutic agent alone).
-
Incubate the cells for the desired treatment duration (e.g., 48-72 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a plate reader.
-
Calculate cell viability as a percentage relative to the untreated control and plot dose-response curves to determine IC50 or LD50 values.
References
- 1. RI-1: a chemical inhibitor of RAD51 that disrupts homologous recombination in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Roles of Homologous Recombination in Response to Ionizing Radiation-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel small molecule RAD51 inactivator overcomes imatinib-resistance in chronic myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]
- 9. RAD51 Is Implicated in DNA Damage, Chemoresistance and Immune Dysregulation in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An optimized RAD51 inhibitor that disrupts homologous recombination without requiring Michael acceptor reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An optimized RAD51 inhibitor that disrupts homologous recombination without requiring Michael acceptor reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Inhibitory Effect of Homologous Recombination-IN-1 on Homologous Recombination: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methods to validate the inhibitory effect of a novel compound, Homologous Recombination-IN-1 (HR-IN-1), on the homologous recombination (HR) DNA repair pathway. The performance of HR-IN-1 is compared with other known HR inhibitors, supported by experimental data and detailed protocols.
Introduction to Homologous Recombination Inhibition
Homologous recombination is a critical DNA repair pathway that accurately repairs double-strand breaks (DSBs), thereby maintaining genomic integrity.[1][2][3] In many cancers, HR pathway components, such as BRCA1 and BRCA2, are mutated, leading to a dependency on other DNA repair mechanisms.[4][5] Targeting the HR pathway, particularly the key recombinase RAD51, has emerged as a promising anti-cancer strategy.[6][7][8] Small molecule inhibitors of RAD51 can induce synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those treated with PARP inhibitors.[7][9]
This guide focuses on the validation of a potent RAD51 inhibitor, HR-IN-1, and compares its efficacy to established inhibitors like B02 and its more potent analog, B02-iso.
Comparative Efficacy of HR Inhibitors
The inhibitory potential of small molecule inhibitors of HR is typically quantified by their IC50 value, which represents the concentration of an inhibitor that is required for 50% inhibition of HR activity. The data presented below is derived from studies on various RAD51 inhibitors, with HR-IN-1 representing a highly potent compound from a new generation of inhibitors.
| Inhibitor | Target | IC50 (µM) for HR Inhibition | Cell Line | Assay Used | Reference |
| HR-IN-1 (Representative) | RAD51 | 0.72 | U-2 OS | DR-GFP | [6] |
| B02 | RAD51 | 17.7 | U-2 OS | DR-GFP | [6][7] |
| B02-iso | RAD51 | 4.3 | U-2 OS | DR-GFP | [6][7] |
| para-I-B02-iso | RAD51 | 0.72 | U-2 OS | DR-GFP | [6] |
| para-Br-B02-iso | RAD51 | 0.80 | U-2 OS | DR-GFP | [6] |
| RI-1 | RAD51 | Not specified | - | - | [8] |
| Cpd-4 | RAD51 | 0.004 (Cell Growth IC50) | Daudi | Cell Proliferation | [8] |
| Cpd-5 | RAD51 | 0.005 (Cell Growth IC50) | Daudi | Cell Proliferation | [8] |
Experimental Protocols for Validation
Two primary assays are widely used to validate the inhibition of homologous recombination: the DR-GFP reporter assay and the RAD51 foci formation assay.
DR-GFP Reporter Assay
This assay provides a quantitative measure of HR efficiency in living cells. It utilizes a cell line containing a chromosomally integrated reporter cassette (DR-GFP) that expresses GFP only upon successful HR-mediated repair of a specific I-SceI endonuclease-induced DSB.[10][11]
Experimental Workflow:
Detailed Protocol:
-
Cell Seeding: Seed U-2 OS cells containing the DR-GFP reporter construct in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Inhibitor Treatment: The following day, treat the cells with varying concentrations of HR-IN-1, a known inhibitor (e.g., B02), or a vehicle control (e.g., DMSO).
-
Transfection: After 2-4 hours of inhibitor pre-treatment, transfect the cells with a plasmid expressing the I-SceI endonuclease using a suitable transfection reagent. This will create a DSB in the DR-GFP reporter.
-
Incubation: Continue to incubate the cells in the presence of the inhibitor for 48-72 hours to allow for DNA repair and GFP expression.
-
Flow Cytometry: Harvest the cells by trypsinization, wash with PBS, and resuspend in FACS buffer. Analyze the percentage of GFP-positive cells using a flow cytometer.
-
Data Analysis: The percentage of GFP-positive cells in the inhibitor-treated samples is normalized to the vehicle-treated control to determine the extent of HR inhibition. The IC50 value is calculated from the dose-response curve.
RAD51 Foci Formation Assay
This immunofluorescence-based assay visualizes the recruitment of RAD51 to sites of DNA damage, a critical step in HR. Inhibition of RAD51 function prevents the formation of these nuclear foci.[8][10]
Experimental Workflow:
Detailed Protocol:
-
Cell Seeding: Seed cells (e.g., U-2 OS or MDA-MB-231) on glass coverslips in a 12-well plate.
-
Inhibitor Treatment: Treat the cells with HR-IN-1 or a control inhibitor for 2-4 hours.
-
Induce DNA Damage: Expose the cells to a DNA damaging agent, such as cisplatin (e.g., 10 µM for 1 hour) or ionizing radiation (e.g., 10 Gy), and allow them to recover for 6-8 hours in the presence of the inhibitor.[10]
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with 0.5% Triton X-100 in PBS.
-
Immunostaining:
-
Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against RAD51.
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
-
Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing DAPI to stain the nuclei. Acquire images using a fluorescence microscope.
-
Quantification: Count the number of RAD51 foci per nucleus. A significant reduction in the number of foci in inhibitor-treated cells compared to the control indicates HR inhibition.[8][10]
Signaling Pathway Context
HR-IN-1 and other RAD51 inhibitors act within the broader context of the DNA damage response (DDR) pathway. The following diagram illustrates the central role of RAD51 in HR and the point of intervention for these inhibitors.
Conclusion
The validation of HR-IN-1 as a potent inhibitor of homologous recombination requires robust and quantitative experimental approaches. The DR-GFP and RAD51 foci formation assays are standard, reliable methods for this purpose. Comparative analysis with known inhibitors like B02 demonstrates the enhanced potency of new-generation compounds. The data and protocols presented in this guide provide a framework for researchers to effectively evaluate novel HR inhibitors and advance the development of targeted cancer therapies.
References
- 1. Inhibiting homologous recombination for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Homologous Recombination [genome.gov]
- 3. Homologous recombination and the repair of DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. A mechanism for the suppression of homologous recombination in G1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to RAD51 Inhibitors: Homologous Recombination-IN-1 vs. B02 and RI-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Homologous Recombination-IN-1 (HR-IN-1), a RAD51-BRCA2 protein-protein interaction inhibitor, with other notable RAD51 inhibitors, B02 and RI-1. The information presented is collated from various experimental sources to aid in the evaluation and selection of appropriate research tools for studying homologous recombination and developing novel cancer therapeutics.
Introduction to RAD51 Inhibition
RAD51, a key recombinase in the homologous recombination (HR) pathway, is a critical enzyme for the repair of DNA double-strand breaks (DSBs).[1] Its overexpression is a common feature in various cancers, contributing to chemo- and radio-resistance. Consequently, inhibiting RAD51 has emerged as a promising strategy in oncology to sensitize cancer cells to DNA-damaging agents.[2] This guide focuses on a comparative analysis of three distinct small molecule inhibitors of RAD51: HR-IN-1, B02, and RI-1, each with a unique mechanism of action.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data for Homologous Recomposition-IN-1, B02, and RI-1 based on available experimental evidence. It is important to note that the presented values are derived from different studies and experimental setups, which may influence direct comparability.
| Feature | This compound | B02 | RI-1 |
| Target | RAD51-BRCA2 Interaction | RAD51 | RAD51 |
| Mechanism of Action | Inhibits the protein-protein interaction between RAD51 and BRCA2.[3] | Disrupts RAD51 binding to single-stranded DNA (ssDNA).[4][5] | Covalently binds to Cysteine 319 on the surface of RAD51, destabilizing the RAD51 filament.[6][7] |
| Potency (HR Inhibition) | EC50: 19 µM (Cell-based assay)[3] | IC50: 17.7 ± 3.9 µM (IndDR-GFP assay in U-2 OS cells)[4] | IC50: 5-30 µM (Cell-based HR assay)[8][9] |
| Biochemical Potency | - | IC50: 27.4 µM (FRET-based DNA strand exchange assay)[4][10][11] | IC50: 5-30 µM (Fluorescence polarization assay for ssDNA binding)[6][8] |
| Effect on RAD51 Foci | Expected to reduce damage-induced RAD51 foci formation by preventing RAD51 recruitment. | Disrupts cisplatin-induced RAD51 foci formation.[1] | Inhibits the formation of subnuclear RAD51 foci following DNA damage.[7][12] |
| Reported Cytotoxicity | Data not readily available. | Potentiates cisplatin-induced cytotoxicity in MDA-MB-231 breast cancer cells.[4][11] | LD50: 20–40 µM in HeLa, MCF-7, and U2OS cell lines.[8] |
Signaling Pathway and Inhibition Mechanisms
The homologous recombination pathway is a complex process initiated by the detection of a DNA double-strand break. The following diagram illustrates the key steps and the points of intervention for HR-IN-1, B02, and RI-1.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and validation of findings.
Direct Repeat Green Fluorescent Protein (DR-GFP) Homologous Recombination Assay
This cell-based assay quantifies the efficiency of homologous recombination.
Experimental Workflow:
Methodology:
-
Cell Line: U-2 OS cells stably integrated with the DR-GFP reporter cassette are commonly used.
-
Induction of DSB: Transfect cells with an expression vector for the I-SceI endonuclease. I-SceI creates a specific double-strand break in the inactive GFP gene of the reporter cassette.
-
Inhibitor Treatment: Immediately after transfection, treat the cells with various concentrations of the RAD51 inhibitor (e.g., HR-IN-1, B02, or RI-1) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 48 to 72 hours to allow for DNA repair and GFP expression.
-
Flow Cytometry: Harvest the cells, and analyze the percentage of GFP-positive cells using a flow cytometer. Successful homologous recombination repair of the I-SceI-induced break results in a functional GFP gene.
-
Data Analysis: The percentage of GFP-positive cells in the treated samples is normalized to the vehicle control to determine the dose-dependent inhibition of homologous recombination.
γH2AX Foci Formation Assay
This immunofluorescence-based assay is used to detect the formation of DNA double-strand breaks.
Experimental Workflow:
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., HeLa or U-2 OS) on glass coverslips. Treat the cells with a DNA damaging agent (e.g., cisplatin, ionizing radiation) in the presence or absence of the RAD51 inhibitor for a specified duration.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a solution containing bovine serum albumin (BSA).
-
Antibody Incubation: Incubate the cells with a primary antibody specific for phosphorylated H2AX (γH2AX). Subsequently, incubate with a fluorescently labeled secondary antibody.
-
Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Microscopy and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software. An increase in γH2AX foci indicates an accumulation of unrepaired DNA double-strand breaks.
Conclusion
This compound, B02, and RI-1 represent three distinct classes of RAD51 inhibitors, each with a unique mechanism of action.
-
This compound offers a targeted approach by disrupting the crucial interaction between RAD51 and BRCA2, a key step in the recruitment of RAD51 to sites of DNA damage. This makes it a valuable tool for studying the specific role of this interaction in HR.
-
B02 acts by directly interfering with the binding of RAD51 to ssDNA, a fundamental step in the formation of the nucleoprotein filament. Its efficacy in sensitizing cancer cells to cisplatin highlights its therapeutic potential.
-
RI-1 provides an irreversible mode of inhibition through covalent modification of RAD51, leading to the destabilization of the RAD51 filament. This irreversible nature can be advantageous for ensuring sustained inhibition in experimental settings.
The choice of inhibitor will depend on the specific research question. For studies focused on the RAD51-BRCA2 axis, HR-IN-1 is the most appropriate choice. For general inhibition of RAD51 activity, both B02 and RI-1 are effective, with their differing modes of action (reversible vs. irreversible) offering experimental flexibility. Further head-to-head comparative studies are warranted to provide a more definitive assessment of their relative potencies and cytotoxic profiles under identical experimental conditions. This guide serves as a foundational resource to inform the selection and application of these valuable research tools in the ongoing effort to understand and target the homologous recombination pathway in cancer.
References
- 1. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of homologous recombination in human cells by targeting RAD51 recombinase. | Semantic Scholar [semanticscholar.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. RAD51 Inhibitor B02 | Apoptosis | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 11. researchgate.net [researchgate.net]
- 12. RI-1: a chemical inhibitor of RAD51 that disrupts homologous recombination in human cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Activity of Homologous Recombination-IN-1: A Cross-Cell Line Comparison
For researchers, scientists, and drug development professionals, understanding the efficacy and mechanism of novel inhibitors is paramount. This guide provides a comprehensive comparison of the activity of Homologous recombination-IN-1, a novel inhibitor of the RAD51-BRCA2 protein-protein interaction, across different cancer cell lines. The data presented is supported by detailed experimental protocols and visualizations to facilitate a deeper understanding of its potential as a therapeutic agent.
Homologous recombination (HR) is a critical DNA double-strand break repair pathway, and its dysregulation is a hallmark of many cancers. Targeting key players in this pathway, such as the interaction between RAD51 and BRCA2, represents a promising anti-cancer strategy. This compound has emerged as a small molecule disruptor of this interaction, demonstrating potential for inducing synthetic lethality, particularly in combination with other DNA-damaging agents.
Comparative Activity of this compound
The inhibitory activity of this compound has been primarily characterized in the BxPC3 human pancreatic adenocarcinoma cell line. Further studies are required to establish a broader activity profile across a diverse range of cancer cell lines.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| BxPC3 | Pancreatic Adenocarcinoma | EC50 | 18.4 µM | [1] |
| BxPC3 | Pancreatic Adenocarcinoma | EC50 | 19 µM | [1] |
Table 1: Quantitative Activity of this compound in BxPC3 Cells. The table summarizes the reported half-maximal effective concentration (EC50) of this compound in inhibiting the RAD51-BRCA2 interaction in the BxPC3 cell line.
Signaling Pathway and Inhibition
The following diagram illustrates the canonical homologous recombination pathway and the specific point of inhibition by this compound.
Figure 1. Homologous Recombination Pathway and Inhibition by this compound. This diagram illustrates the key steps of the homologous recombination pathway, from the detection of a DNA double-strand break to the final repair. This compound is shown to inhibit the crucial interaction between BRCA2 and RAD51, thereby preventing the formation of the RAD51 nucleoprotein filament and halting the repair process.
Experimental Methodologies
The following sections detail the experimental protocols used to assess the activity of this compound.
Cell-Based Homologous Recombination Assay
This assay is designed to quantify the inhibitory effect of a compound on the homologous recombination pathway within a cellular context.
Figure 2. Workflow for Assessing Homologous Recombination Inhibition. This flowchart outlines the key steps involved in a cell-based assay to measure the inhibition of homologous recombination. The process includes cell treatment with the inhibitor, induction of DNA damage, and quantification of the repair efficiency.
Protocol:
-
Cell Culture: BxPC3 cells are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are treated with increasing concentrations of this compound (e.g., 10-40 µM) for a specified duration (e.g., 5 hours).[1]
-
Induction of DNA Damage: A DNA damaging agent is introduced to induce double-strand breaks, which are substrates for the homologous recombination pathway.
-
Quantification of Homologous Recombination: The efficiency of homologous recombination is measured. This is often achieved using a reporter system, such as a plasmid-based GFP reporter, where the restoration of a functional GFP gene is dependent on successful homologous recombination.
-
Data Analysis: The percentage of GFP-positive cells is determined by flow cytometry. The results are then used to generate a dose-response curve and calculate the EC50 value of the inhibitor.
Conclusion and Future Directions
This compound demonstrates clear inhibitory activity against the RAD51-BRCA2 interaction in the BxPC3 pancreatic cancer cell line. This positions it as a valuable tool for studying homologous recombination and a potential starting point for the development of novel anti-cancer therapeutics. However, to fully understand its therapeutic potential, it is imperative to conduct further cross-validation studies in a broader panel of cancer cell lines, including those with different genetic backgrounds and varying levels of dependency on the homologous recombination pathway. Such studies will be crucial in identifying the cancer types most likely to respond to this class of inhibitors and in guiding future clinical development.
References
A Head-to-Head Comparison of Homologous Recombination Inhibitors: HR-IN-1 vs. RI-1
In the landscape of cancer therapeutics, the inhibition of DNA repair pathways in tumor cells is a well-established strategy. Homologous recombination (HR), a critical pathway for error-free DNA double-strand break repair, is a prime target. Central to this pathway is the protein RAD51. This guide provides a detailed comparison of two inhibitors that target the homologous recombination pathway, Homologous Recombination-IN-1 (HR-IN-1) and RI-1, with a focus on their potency, mechanism of action, and the experimental data supporting their activity.
At a Glance: Key Differences
| Feature | This compound (HR-IN-1) | RI-1 |
| Target | RAD51-BRCA2 protein-protein interaction | RAD51 |
| Mechanism of Action | Disrupts the interaction between RAD51 and BRCA2, preventing the loading of RAD51 onto single-stranded DNA. | Covalently binds to Cysteine 319 on RAD51, inhibiting its oligomerization and filament formation on DNA. |
| Reported Potency | EC50 = 19 µM (in a cell-based homologous recombination assay) | IC50 = 5-30 µM (in a RAD51-ssDNA binding assay) |
Potency: A Closer Look
A direct comparison of the potency of this compound and RI-1 is nuanced due to the different assays used for their characterization.
This compound is reported to have an EC50 of 19 µM in a cell-based assay that measures the inhibition of homologous recombination.[1] This value represents the concentration of the inhibitor required to achieve 50% of the maximal inhibitory effect in a cellular context.
RI-1 , on the other hand, has a reported IC50 range of 5-30 µM in a biochemical assay measuring the binding of RAD51 to single-stranded DNA (ssDNA).[2] This value reflects the concentration of the inhibitor needed to reduce the in vitro activity of RAD51 by 50%.
Unraveling the Mechanisms of Action
The two inhibitors achieve their anti-homologous recombination effects through distinct molecular mechanisms.
This compound: Disrupting a Critical Partnership
HR-IN-1 functions as a protein-protein interaction inhibitor, specifically targeting the binding of RAD51 to BRCA2.[1] BRCA2 is a crucial mediator protein that facilitates the loading of RAD51 onto sites of DNA damage, a critical step for the initiation of homologous recombination. By preventing this interaction, HR-IN-1 effectively blocks the recruitment of RAD51 to double-strand breaks, thereby halting the repair process.
RI-1: Covalently Inactivating the Key Player
In contrast, RI-1 acts as a direct, irreversible inhibitor of RAD51.[2] It forms a covalent bond with the cysteine 319 residue on the surface of the RAD51 protein.[2] This modification is thought to destabilize the interface between RAD51 monomers, thereby preventing their oligomerization into the nucleoprotein filaments that are essential for strand invasion and homologous pairing.[2]
References
A Comparative Analysis of Homologous Recombination Inhibition via RAD51 and ATR Signaling Pathways
A Guide for Researchers in Oncology and Drug Development
In the landscape of precision oncology, targeting the DNA Damage Response (DDR) has emerged as a promising strategy. Two critical pathways in the DDR network, Homologous Recombination (HR) and the Ataxia Telangiectasia and Rad3-related (ATR) signaling cascade, are central to maintaining genomic integrity. This guide provides a comparative overview of two distinct approaches to disrupt the DDR: direct inhibition of the core HR protein RAD51, exemplified by the small molecule inhibitor B02, and the inhibition of the master regulator kinase ATR, represented by clinical-stage inhibitors such as Berzosertib (M6620), Ceralasertib (AZD6738), and Elimusertib (BAY-1895344).
This comparison is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, preclinical efficacy, and the experimental protocols to evaluate these classes of inhibitors.
Mechanism of Action: Two Sides of the Same Coin
While both RAD51 and ATR inhibitors aim to cripple the cell's ability to repair DNA damage, they do so at different junctures of the DDR.
RAD51 inhibitors , such as B02, directly target the central recombinase of the HR pathway. B02 specifically inhibits the strand exchange activity of human RAD51, a crucial step in the repair of DNA double-strand breaks (DSBs)[1][2][3]. By binding to RAD51, B02 prevents the formation of the RAD51-ssDNA nucleofilament, which is essential for homology search and strand invasion[4]. This direct inhibition of the HR machinery leads to an accumulation of unrepaired DSBs, ultimately triggering cell death, particularly in cancer cells that are often deficient in other DNA repair pathways. Another RAD51 inhibitor, IBR2, works by disrupting RAD51 multimerization and promoting its degradation via the proteasome pathway[5][6][7].
ATR inhibitors , on the other hand, target a master regulator of the DDR. ATR is a serine/threonine-protein kinase that is activated in response to single-stranded DNA (ssDNA), a common intermediate in various forms of DNA damage and replication stress. Once activated, ATR phosphorylates a plethora of downstream targets, including CHK1, to orchestrate cell cycle arrest, stabilize replication forks, and promote DNA repair, including HR. ATR inhibitors like Berzosertib, Ceralasertib, and Elimusertib are ATP-competitive inhibitors that block the kinase activity of ATR[8][9][10][11][12]. By inhibiting ATR, these compounds abrogate the G2/M cell cycle checkpoint, leading to premature entry into mitosis with unrepaired DNA, a phenomenon known as mitotic catastrophe. Furthermore, ATR inhibition can also impair HR by preventing the phosphorylation of key HR proteins[13].
Quantitative Comparison of Preclinical Efficacy
The following tables summarize the in vitro potency of representative RAD51 and ATR inhibitors across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency in reducing cell viability.
Table 1: IC50 Values of RAD51 Inhibitors in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| B02 | MDA-MB-231 | Triple-Negative Breast Cancer | ~15-50 (potentiates cisplatin) |
| BT-549 | Breast Cancer | 35.4[2] | |
| HCC1937 | Breast Cancer | 89.1[2] | |
| IBR2 | MDA-MB-468 | Triple-Negative Breast Cancer | 14.8[5] |
| K562 | Chronic Myeloid Leukemia | 12.5[6] | |
| HeLa | Cervical Cancer | 14.5[6] | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 14.2[6] | |
| IBR120 (IBR2 analog) | MDA-MB-468 | Triple-Negative Breast Cancer | 3.1[14] |
Table 2: IC50 Values of ATR Inhibitors in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Berzosertib (M6620) | HT29 | Colorectal Cancer | 19[11] |
| Cal-27 | Head and Neck Squamous Cell Carcinoma | 285[13] | |
| FaDu | Head and Neck Squamous Cell Carcinoma | 252[13] | |
| Ceralasertib (AZD6738) | Enzyme Assay | - | 1[9][15][16] |
| H460 | Non-Small Cell Lung Cancer | 1050 (GI50) | |
| H23 | Non-Small Cell Lung Cancer | 2380 (GI50) | |
| Elimusertib (BAY-1895344) | Enzyme Assay | - | 7[10][17][18] |
| HT-29 | Colorectal Cancer | 160[19] | |
| LoVo | Colorectal Cancer | 71[19] | |
| SU-DHL-8 | B-cell Lymphoma | 9[17][19] |
Toxicity and Clinical Development
A critical aspect of anticancer drug development is the therapeutic window. While both classes of inhibitors exploit the reliance of cancer cells on the DDR, they also have the potential to affect normal proliferating cells.
ATR inhibitors have shown manageable toxicity profiles in clinical trials, with the most common adverse events being hematological (anemia, neutropenia, thrombocytopenia), fatigue, and gastrointestinal issues[20][21]. Several ATR inhibitors, including Berzosertib, Ceralasertib, and Elimusertib, are currently in various phases of clinical trials, both as monotherapies and in combination with DNA-damaging agents like chemotherapy and PARP inhibitors[8][10][12].
The clinical development of RAD51 inhibitors is less advanced. Preclinical studies with B02 in mice indicated that it was well-tolerated at effective doses and did not cause significant weight loss or organ damage[1]. However, the micromolar potency of first-generation RAD51 inhibitors like B02 and IBR2 has been a hurdle for their clinical translation[7][22]. Newer generation RAD51 inhibitors with improved potency are in development[22][23].
Visualizing the Pathways and Experimental Workflow
Caption: Homologous Recombination Pathway and the action of RAD51 inhibitors.
Caption: ATR Signaling Pathway in response to DNA damage.
Caption: A general workflow for comparing RAD51 and ATR inhibitors.
Detailed Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is used to determine the IC50 values of the inhibitors.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
RAD51 or ATR inhibitors (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[24][25]
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator[24].
-
Inhibitor Treatment: Prepare serial dilutions of the RAD51 or ATR inhibitor in complete medium. Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator[13][26].
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C[24].
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10-15 minutes on an orbital shaker to ensure complete dissolution[24][25][27].
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Immunofluorescence Staining for RAD51 and γH2AX Foci
This assay visualizes DNA damage (γH2AX foci) and the engagement of the HR pathway (RAD51 foci).
Materials:
-
Cells grown on glass coverslips in 24-well plates
-
DNA damaging agent (e.g., ionizing radiation or cisplatin)
-
RAD51 or ATR inhibitors
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-RAD51 and anti-phospho-Histone H2A.X (Ser139) (γH2AX)
-
Fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with the RAD51 or ATR inhibitor for a specified time (e.g., 1-24 hours) before or concurrently with a DNA damaging agent.
-
Fixation: At the desired time point post-damage, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies against RAD51 and γH2AX diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash three times with PBS, with the second wash containing DAPI. Mount the coverslips on microscope slides using mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of RAD51 and γH2AX foci per nucleus using image analysis software (e.g., ImageJ). A cell is typically considered positive if it has >5-10 foci.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method determines the distribution of cells in different phases of the cell cycle (G1, S, and G2/M).
Materials:
-
Cells cultured in 6-well plates
-
RAD51 or ATR inhibitors
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Treat cells with inhibitors for the desired duration. Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Fixation: Wash the cell pellet with cold PBS and resuspend in a small volume of PBS. While vortexing gently, add cold 70% ethanol dropwise to the cell suspension to a final concentration of 70%. Fix the cells overnight at -20°C[28][29][30].
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark[29][30].
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite PI with a 488 nm laser and collect the fluorescence emission at ~617 nm.
-
Data Analysis: Analyze the DNA content histograms using cell cycle analysis software (e.g., FlowJo, ModFit LT). The software will deconvolve the histogram to provide the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion
The choice between targeting the core HR machinery with RAD51 inhibitors or the upstream DDR regulator with ATR inhibitors depends on the specific cancer context and therapeutic strategy. ATR inhibitors are more advanced in clinical development and have shown broader activity due to their role in responding to various forms of DNA damage and replication stress. RAD51 inhibitors, while earlier in development, offer a more direct and potentially more specific approach to inducing synthetic lethality in HR-deficient tumors or in combination with DNA-damaging agents. The experimental protocols provided herein offer a robust framework for the preclinical evaluation and comparison of these promising therapeutic agents. As our understanding of the intricacies of the DNA damage response deepens, so too will our ability to strategically deploy these inhibitors for the benefit of cancer patients.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. B02 | DNA, RNA and Protein Synthesis | Tocris Bioscience [tocris.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A novel small molecule RAD51 inactivator overcomes imatinib-resistance in chronic myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Phase 1 study of the ATR inhibitor berzosertib (formerly M6620, VX-970) combined with gemcitabine ± cisplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The ATR inhibitor berzosertib acts as a radio- and chemosensitizer in head and neck squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Molecular Modeling, and Biological Evaluation of Novel RAD51 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. abmole.com [abmole.com]
- 16. selleckchem.com [selleckchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. selleck.co.jp [selleck.co.jp]
- 19. Elimusertib (BAY1895344) | ATR inhibitor | CAS 1876467-74-1 freebase | Buy BAY-1895344 from Supplier InvivoChem [invivochem.com]
- 20. mdpi.com [mdpi.com]
- 21. Everything Comes with a Price: The Toxicity Profile of DNA-Damage Response Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]
- 23. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]
- 25. MTT assay protocol | Abcam [abcam.com]
- 26. texaschildrens.org [texaschildrens.org]
- 27. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 28. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 29. ucl.ac.uk [ucl.ac.uk]
- 30. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
Unlocking Synergistic Power: Validating the Combination of Homologous Recombination Inhibition with Cisplatin
A focused examination of the enhanced anti-cancer effects achieved by combining the RAD51 inhibitor, B02, with the conventional chemotherapeutic agent, cisplatin. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the underlying mechanisms, supporting experimental data, and detailed protocols for validating this synergistic interaction.
The inhibition of homologous recombination (HR), a critical DNA repair pathway, has emerged as a promising strategy to potentiate the efficacy of DNA-damaging agents like cisplatin. While the originally requested "Homologous recombination-IN-1" is not a recognized specific molecule, this guide utilizes the well-characterized RAD51 inhibitor, B02, as a representative Homologous Recombination Inhibitor (HRi) to illustrate the principles and methodologies for validating such synergistic effects. RAD51 is a key enzyme in the HR pathway, and its inhibition cripples the cancer cell's ability to repair the DNA damage induced by cisplatin, leading to enhanced cell death.
Mechanism of Action: A Two-Pronged Attack on Cancer Cells
Cisplatin exerts its cytotoxic effects by forming platinum-DNA adducts, which distort the DNA double helix and lead to the stalling of replication forks and the formation of double-strand breaks (DSBs).[1] In proficient HR cells, these DSBs are efficiently repaired, diminishing the efficacy of the treatment.
The RAD51 inhibitor B02 directly targets the central component of the HR pathway. B02 has been shown to be a specific inhibitor of human RAD51, with an IC50 of 27.4 μM, by disrupting its binding to DNA.[2][3] By inhibiting RAD51, B02 prevents the repair of cisplatin-induced DSBs, leading to an accumulation of DNA damage and ultimately, apoptotic cell death.[4] This synergistic interaction transforms a sublethal dose of cisplatin into a potent cytotoxic event.
Quantitative Analysis of Synergism
The synergistic effect of combining B02 with cisplatin has been demonstrated in various cancer cell lines, particularly in triple-negative breast cancer (TNBC) cells such as MDA-MB-231.
| Treatment | Cell Line | IC50 (μM) | Combination Index (CI) | Reference |
| B02 | hRAD51 | 27.4 | N/A | [2] |
| Cisplatin | MDA-MB-231 | ~14 | N/A | [5] |
| B02 + Cisplatin | MDA-MB-231 | Synergistic reduction in cell viability | < 1 (Implied) | [4] |
Note: Specific IC50 values for the combination and calculated CI values require dedicated dose-response matrix experiments. The provided data indicates a strong synergistic potential.
In Vivo Efficacy
Preclinical studies using mouse xenograft models have validated the synergistic efficacy of B02 and cisplatin in a whole-organism context.
| Treatment Group | Tumor Growth Inhibition | Reference |
| Vehicle Control | 0% | [2] |
| B02 (50 mg/kg) | No significant inhibition | [2] |
| Cisplatin (4 mg/kg) | 33% | [2] |
| B02 (50 mg/kg) + Cisplatin (4 mg/kg) | 66% | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are protocols for key experiments to assess the synergistic effect of a homologous recombination inhibitor and cisplatin.
Cell Viability Assay (MTS/MTT Assay)
This assay determines the cytotoxic effect of the drug combination on cancer cells.
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a dose matrix of the HR inhibitor (e.g., B02) and cisplatin, both alone and in combination, for 48-72 hours. Include a vehicle-treated control group.
-
MTS/MTT Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each drug and the combination. The combination index (CI) can be calculated using software like CompuSyn to quantify synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[6][7]
RAD51 Foci Formation Assay (Immunofluorescence)
This assay visually confirms the inhibition of homologous recombination by assessing the formation of RAD51 foci at sites of DNA damage.
-
Cell Culture and Treatment: Grow MDA-MB-231 cells on coverslips in a 24-well plate. Treat the cells with cisplatin (e.g., 32 µM) with or without the HR inhibitor (e.g., B02 at various concentrations) for a specified time to induce DNA damage and allow for foci formation.[8]
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100 in PBS.
-
Blocking and Antibody Incubation: Block non-specific binding with 5% BSA in PBS. Incubate with a primary antibody against RAD51 overnight at 4°C.
-
Secondary Antibody and Staining: Wash the cells and incubate with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging and Quantification: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Capture images and quantify the number of RAD51 foci per nucleus. A significant reduction in cisplatin-induced RAD51 foci in the presence of the HR inhibitor indicates successful target engagement.[8]
In Vivo Xenograft Study
This experiment validates the therapeutic efficacy of the combination treatment in a living organism.
-
Cell Implantation: Subcutaneously inject MDA-MB-231 cells into the flank of immunocompromised mice (e.g., nude mice).[9]
-
Tumor Growth and Grouping: Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³). Randomly assign mice to treatment groups: Vehicle control, HR inhibitor alone, cisplatin alone, and the combination of HR inhibitor and cisplatin.
-
Drug Administration: Administer the drugs according to a predetermined schedule and dosage. For example, B02 (50 mg/kg) can be given intraperitoneally (i.p.) 3 hours before cisplatin (4 mg/kg, i.p.) on alternating days for a set number of cycles.[3]
-
Tumor Measurement and Monitoring: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and DNA damage markers).[10]
Visualizing the Molecular and Experimental Landscape
To better understand the intricate processes involved, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: Synergistic mechanism of cisplatin and a homologous recombination inhibitor.
Caption: Workflow for validating the synergy of an HR inhibitor with cisplatin.
References
- 1. combosyn.com [combosyn.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. A Small Molecule Inhibitor of Human RAD51 Potentiates Breast Cancer Cell Killing by Therapeutic Agents in Mouse Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ia.tbzmed.ac.ir [ia.tbzmed.ac.ir]
- 7. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MDA-MB-231 Xenograft Model - Altogen Labs [altogenlabs.com]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Homologous Recombination Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals, the targeted inhibition of DNA repair pathways, particularly homologous recombination (HR), represents a promising frontier in cancer therapy. This guide provides an objective comparison of key inhibitors targeting the HR pathway, supported by experimental data and detailed methodologies to aid in the evaluation and selection of these compounds for research and development.
While a specific compound designated "Homologous recombination-IN-1" is not documented in publicly available scientific literature, this guide will focus on well-characterized inhibitors of the homologous recombination pathway. We will delve into inhibitors targeting crucial proteins such as RAD51 and ATR, as well as PARP inhibitors, which have profound effects in HR-deficient contexts.
Performance Comparison of Homologous Recombination Inhibitors
The efficacy of homologous recombination inhibitors is commonly assessed by their ability to inhibit cell growth, typically represented by the half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values for prominent inhibitors across various cancer cell lines. It is important to note that these values can vary depending on the specific experimental conditions and cell line used.
RAD51 Inhibitors
RAD51 is a key recombinase in the HR pathway, making it a prime target for inhibition.
| Inhibitor | Target | Cell Line | IC50 (µM) | Reference |
| B02 | RAD51 | U-2 OS (Osteosarcoma) | 17.7 (HR inhibition) | [1] |
| MDA-MB-231 (Breast Cancer) | Not specified, sensitizes to cisplatin | [2] | ||
| In vitro DNA strand exchange | 27.4 | [3][4][5] | ||
| B02-iso | RAD51 | U-2 OS (Osteosarcoma) | 4.3 (HR inhibition) | [1] |
| RI-1 | RAD51 | Various Cancer Cell Lines | 5-30 (DNA binding) | [3][6][7] |
| GSC-14 (Glioblastoma Stem Cell) | 22.3 (Cell viability) | [8] | ||
| GSC-1 (Glioblastoma Stem Cell) | 19.7 (Cell viability) | [8] | ||
| Analogs of RI-1 (e.g., 7a) | RAD51 | In vitro DNA binding | 44.17 | [9] |
ATR Inhibitors
ATR (Ataxia Telangiectasia and Rad3-related) is a critical kinase that signals DNA damage and activates the HR pathway.
| Inhibitor | Target | Assay | IC50 (nM) | Reference |
| VE-821 | ATR | Cell-free kinase assay | 26 | [10][11] |
| ATM | Cell-free kinase assay | >8000 | [11] | |
| DNA-PK | Cell-free kinase assay | 4400 | [11] |
PARP Inhibitors in HR-Deficient Contexts
PARP (Poly (ADP-ribose) polymerase) inhibitors have shown significant efficacy in cancers with deficiencies in the HR pathway, such as those with BRCA1/2 mutations, through a mechanism of synthetic lethality.
| Inhibitor | Target | Cell Line (BRCA Status) | IC50 (µM) | Reference |
| Olaparib | PARP | PEO1 (BRCA2 mutant) | LC50 values reported, sensitive | [12] |
| PEO4 (BRCA2 wild-type) | LC50 values reported, less sensitive | [12] | ||
| ID8 (Brca1-/-) | More sensitive than wild-type | [13] | ||
| ID8 (Brca2-/-) | More sensitive than wild-type | [13] | ||
| PEO1-OR (Olaparib-resistant) | 3.3 (as ATRi), 17.8 (as CHK1i) | [14] |
Key Experimental Protocols
Reproducibility of experimental data is paramount in scientific research. Below are detailed methodologies for key assays used to evaluate the efficacy of homologous recombination inhibitors.
RAD51 Foci Formation Assay by Immunofluorescence
This assay is a hallmark for assessing the activity of the HR pathway. Following DNA damage, RAD51 polymerizes on single-stranded DNA, forming nuclear foci that can be visualized by immunofluorescence microscopy. Inhibition of HR is indicated by a reduction in the number or intensity of these foci.
Protocol:
-
Cell Culture and Treatment: Plate cells on coverslips in a multi-well plate and allow them to adhere overnight. Treat the cells with the inhibitor at various concentrations for a specified duration (e.g., 24 hours). Induce DNA damage using an agent such as ionizing radiation (e.g., 2-12 Gy) or a chemical mutagen.[8][15]
-
Fixation and Permeabilization: After the desired incubation time post-damage, wash the cells with Phosphate-Buffered Saline (PBS) and fix them with 4% paraformaldehyde for 10-20 minutes at room temperature.[16] Permeabilize the cells with a solution of 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
-
Blocking and Antibody Incubation: Block non-specific antibody binding with a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour at room temperature. Incubate the cells with a primary antibody against RAD51 overnight at 4°C.
-
Secondary Antibody and Counterstaining: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark. Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).[17][18]
-
Imaging and Analysis: Mount the coverslips on microscope slides. Acquire images using a fluorescence microscope. Quantify the number of RAD51 foci per nucleus using image analysis software like ImageJ.[17][18] A significant decrease in the percentage of cells with RAD51 foci or the number of foci per cell in inhibitor-treated samples compared to the control indicates HR inhibition.[8]
Cell Viability Assays (MTT/MTS)
These colorimetric assays are used to assess the cytotoxic effects of the inhibitors on cancer cells. They measure the metabolic activity of cells, which is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor and incubate for a specific period (e.g., 72-120 hours).
-
Reagent Incubation:
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. The mitochondrial dehydrogenases of viable cells convert the yellow MTT to purple formazan crystals.[19]
-
MTS Assay: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution, which is already combined with an electron coupling reagent (PES), to each well and incubate for 1-4 hours. The conversion to a colored formazan product occurs in the presence of metabolically active cells.[19]
-
-
Solubilization and Measurement:
-
MTT Assay: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.[19]
-
MTS Assay: The formazan product is soluble in the cell culture medium.
-
-
Data Acquisition: Measure the absorbance of the colored solution using a microplate reader at the appropriate wavelength (around 570 nm for MTT and 490 nm for MTS).[19] The IC50 value is then calculated from the dose-response curve.
DR-GFP Reporter Assay for Homologous Recombination Efficiency
The Direct Repeat Green Fluorescent Protein (DR-GFP) reporter assay is a widely used method to quantify the efficiency of HR in living cells. The reporter cassette contains two differentially mutated GFP genes. A double-strand break induced by the I-SceI endonuclease in one GFP gene can be repaired by HR using the other GFP gene as a template, resulting in a functional GFP protein.
Protocol:
-
Cell Line Establishment: Stably transfect the cell line of interest with the DR-GFP reporter plasmid.
-
Transfection and Treatment: Transiently transfect the stable cell line with a plasmid expressing the I-SceI endonuclease to induce DNA double-strand breaks. Co-transfect with siRNAs or treat with inhibitors to be tested.
-
Incubation: Incubate the cells for 48-72 hours to allow for DNA repair and GFP expression.[20]
-
Flow Cytometry: Harvest the cells and analyze the percentage of GFP-positive cells using a flow cytometer.[20]
-
Data Analysis: The percentage of GFP-positive cells in the treated samples is compared to the control to determine the effect of the inhibitor on HR efficiency. A decrease in the percentage of GFP-positive cells indicates inhibition of HR.
Visualizing Mechanisms and Workflows
To further elucidate the complex processes involved, the following diagrams illustrate the homologous recombination pathway and the experimental workflows.
Caption: The Homologous Recombination DNA Repair Pathway and points of intervention by various inhibitors.
Caption: Experimental workflow for the RAD51 foci formation assay.
Caption: Workflow for the DR-GFP homologous recombination reporter assay.
References
- 1. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RAD51 Inhibitor B02 | Apoptosis | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. B02 | DNA, RNA and Protein Synthesis | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. RI-1: a chemical inhibitor of RAD51 that disrupts homologous recombination in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. An optimized RAD51 inhibitor that disrupts homologous recombination without requiring Michael acceptor reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. VE-821 | ATM/ATR | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Olaparib-Resistant BRCA2MUT Ovarian Cancer Cells with Restored BRCA2 Abrogate Olaparib-Induced DNA Damage and G2/M Arrest Controlled by the ATR/CHK1 Pathway for Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. openworks.mdanderson.org [openworks.mdanderson.org]
- 18. researchgate.net [researchgate.net]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Assaying break and nick-induced homologous recombination in mammalian cells using the DR-GFP reporter and Cas9 nucleases - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
